3-Cyclopentyl-2,2-dimethylpropanenitrile
Description
Properties
IUPAC Name |
3-cyclopentyl-2,2-dimethylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-10(2,8-11)7-9-5-3-4-6-9/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDSSHMFRDCZGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 3-Cyclopentyl-2,2-dimethylpropanenitrile
The following technical guide details the structural properties, synthetic pathways, and reactivity profile of 3-Cyclopentyl-2,2-dimethylpropanenitrile . This monograph is designed for medicinal chemists and process engineers focusing on sterically congested scaffolds in drug discovery.
Executive Summary & Structural Identification
This compound is a specialized aliphatic nitrile characterized by a sterically hindered quaternary carbon at the
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C |
| Molecular Weight | 151.25 g/mol |
| Predicted LogP | ~3.2 (High Lipophilicity) |
| Key Structural Feature | Gem-dimethyl group ( |
| CAS Registry | Niche Intermediate (Related: 630-18-2 for Pivalonitrile core) |
Structural Logic & Pharmacophore
The molecule combines two strategic design elements widely used in modern medicinal chemistry:
-
The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The two methyl groups at the C2 position restrict bond rotation, locking the molecule into a reactive conformation (the "reactive rotamer" effect). This pre-organization reduces the entropy penalty for binding to biological targets. Furthermore, the quaternary center blocks metabolic oxidation at the
-position, a common clearance pathway for linear nitriles. -
Cyclopentyl Bioisostere: The cyclopentyl ring acts as a lipophilic spacer. Unlike phenyl rings, it is non-aromatic and possesses a different metabolic profile (avoiding ring hydroxylation), while maintaining similar steric bulk to a phenyl or isopropyl group.
Synthetic Pathways
The synthesis of this compound is dominated by the construction of the quaternary center. The most robust method involves the
Primary Route: Enolate Alkylation
This pathway utilizes the high acidity of the
Reaction Scheme (DOT Visualization)
Detailed Experimental Protocol
Objective: Synthesis of this compound via LDA alkylation.
Reagents:
-
Diisopropylamine (1.1 equiv)
-
n-Butyllithium (1.1 equiv, 2.5M in hexanes)
-
Isobutyronitrile (1.0 equiv)
-
(Iodomethyl)cyclopentane (1.2 equiv)
-
Anhydrous THF (Solvent)
Step-by-Step Methodology:
-
Preparation of LDA: In a flame-dried 3-neck round-bottom flask under argon, dissolve diisopropylamine in anhydrous THF. Cool to -78°C (dry ice/acetone bath).
-
Lithiation: Add n-Butyllithium dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70°C. Stir for 30 minutes to ensure complete formation of LDA.
-
Enolate Formation: Add isobutyronitrile (diluted in THF) dropwise to the LDA solution at -78°C. The solution may turn pale yellow. Stir for 45 minutes to generate the
-lithio nitrile species. -
Alkylation: Add (iodomethyl)cyclopentane dropwise.
-
Critical Step: Allow the reaction to warm slowly to 0°C over 2 hours. The steric bulk of the nucleophile requires thermal energy to overcome the activation barrier for S
2 substitution.
-
-
Quench & Workup: Quench with saturated aqueous NH
Cl. Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO , and concentrate in vacuo.[1] -
Purification: Purify via fractional distillation (reduced pressure) or silica gel chromatography (Hexanes/EtOAc gradient).
Reactivity & Downstream Transformations
The gem-dimethyl group imparts significant steric hindrance to the nitrile carbon. This has profound implications for reactivity, particularly hydrolysis.
The "Steric Shield" Effect
Standard acidic (
-
Recommendation: For hydrolysis to the acid, use the Ritter Reaction conditions or "anhydrous hydroxide" methods (e.g., KOH in ethylene glycol at 150°C).
Reduction to Primary Amine (Key Utility)
The most common application is reduction to 3-cyclopentyl-2,2-dimethylpropan-1-amine , a pharmacophore found in NK1 antagonists.
Reduction Pathway (DOT Visualization)
Reduction Protocol (LiAlH )
-
Setup: Charge a flask with LiAlH
(2.0 equiv) in dry diethyl ether or THF under nitrogen. -
Addition: Add the nitrile solution dropwise at 0°C.
-
Reflux: Heat to reflux for 12–24 hours. (The steric bulk requires prolonged heating compared to linear nitriles).
-
Fieser Quench: Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL). -
Isolation: Filter the granular aluminum salts and concentrate the filtrate to obtain the amine.
Analytical Characterization
To validate the structure, look for these specific spectroscopic signatures:
| Method | Expected Signal | Interpretation |
| FT-IR | ~2235–2245 cm | Sharp, weak band characteristic of aliphatic nitrile (C≡N stretch). |
| Diagnostic: Two equivalent methyl groups (singlet) indicating the quaternary center. | ||
| Cyclopentyl ring protons and the methylene linker (-CH | ||
| ~124 ppm | Nitrile carbon (C≡N). | |
| ~33 ppm | Quaternary carbon (C |
Safety & Handling
-
Toxicity: Like all aliphatic nitriles, this compound can metabolize to release cyanide ions, though the steric hindrance likely slows this enzymatic process. Treat as highly toxic by inhalation and ingestion.
-
Skin Absorption: The high lipophilicity (LogP ~3.2) facilitates rapid dermal absorption. Double-gloving (Nitrile/Laminate) is mandatory.
-
Flammability: As a C10 hydrocarbon derivative, it is combustible. Store away from oxidizers.
References
-
Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry.[2] Link
-
Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. Link
-
U.S. National Library of Medicine. (n.d.). Thorpe-Ingold Effect in Cyclic Formation.[3] PubChem.[4] Link
-
Organic Chemistry Portal. (2023). Reduction of Nitriles to Amines.[5][6][7][8][9]Link
-
ChemSrc. (2024). 3-Cyclopentyl-2,2-dimethylpropanoic acid (Acid Precursor Data).Link
Sources
- 1. 3-CYCLOPENTYLACRYLONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 9. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
An In-depth Technical Guide to 2,2-dimethyl-3-cyclopentylpropionitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-dimethyl-3-cyclopentylpropionitrile, a saturated aliphatic nitrile, presents a unique structural motif of interest in medicinal chemistry and materials science. Its combination of a sterically hindered dimethyl-substituted carbon adjacent to the nitrile group and a lipophilic cyclopentyl moiety suggests potential applications as a building block for novel chemical entities. This guide provides a comprehensive overview of its synonyms, potential synthetic routes, predicted properties, and prospective applications, with a focus on providing actionable insights for laboratory and developmental settings.
Nomenclature and Synonyms
A clear and unambiguous naming convention is crucial for chemical communication. The systematic IUPAC name for the target compound is 2,2-dimethyl-3-cyclopentylpropanenitrile . However, various synonyms may be encountered in literature and chemical databases.
| Systematic Name | Common Synonyms |
| 2,2-dimethyl-3-cyclopentylpropanenitrile | 3-Cyclopentyl-2,2-dimethylpropionitrile |
| α,α-dimethyl-β-cyclopentylpropanenitrile | |
| Cyclopentylmethanepivalonitrile |
It is important to distinguish this saturated nitrile from its unsaturated analog, 3-cyclopentylacrylonitrile, which contains a carbon-carbon double bond.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C10H17N | Based on structural formula. |
| Molecular Weight | 151.25 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Similar to other aliphatic nitriles of comparable molecular weight. |
| Boiling Point | ~200-220 °C | The boiling point of 2,2-dimethylpropanenitrile is 105-106 °C. The addition of a cyclopentyl group will significantly increase the molecular weight and van der Waals forces, thus raising the boiling point. |
| Solubility | Soluble in organic solvents (e.g., ether, THF, CH2Cl2) | The non-polar nature of the cyclopentyl and dimethyl groups suggests good solubility in common organic solvents. Solubility in water is expected to be low. |
| Spectroscopic Data | ¹H NMR : Expect signals for the cyclopentyl protons, a singlet for the two methyl groups, and a singlet for the methylene protons adjacent to the cyclopentyl ring. ¹³C NMR : Expect signals for the nitrile carbon, the quaternary carbon, the methyl carbons, and the carbons of the cyclopentyl ring. IR : A characteristic sharp peak around 2240 cm⁻¹ for the C≡N stretch. |
Synthesis of 2,2-dimethyl-3-cyclopentylpropionitrile
The synthesis of 2,2-dimethyl-3-cyclopentylpropionitrile is not explicitly described in the current chemical literature. However, two primary retrosynthetic approaches can be envisioned, leveraging established organic chemistry principles.
Approach 1: Alkylation of 2,2-dimethylpropionitrile
This approach involves the deprotonation of 2,2-dimethylpropionitrile at the α-position, followed by nucleophilic substitution with a suitable cyclopentylmethyl electrophile.
Technical Guide: Gem-Dimethyl Substituted Nitrile Derivatives
Structural Dynamics, Synthetic Architectures, and Medicinal Utility
Executive Summary
The gem-dimethyl substituted nitrile motif—characterized by two methyl groups on the
Structural Dynamics: The Thorpe-Ingold Effect
The defining feature of gem-dimethyl nitriles is the steric influence of the twin methyl groups. This is not merely bulk; it is a kinetic and thermodynamic driver known as the Thorpe-Ingold Effect (or angle compression).[1][2]
Mechanism of Action
In a standard methylene chain (
-
Angle Compression: The internal angle shrinks (<
), bringing reactive centers closer together. -
Entropic Pre-organization: The gem-dimethyl group restricts the rotation of the carbon chain, reducing the number of unproductive conformers. This lowers the entropy of activation (
) for cyclization or binding events.
Key Insight: In cyclization reactions (e.g., forming a heterocycle from a nitrile precursor), the presence of a gem-dimethyl group can accelerate reaction rates by factors of
Figure 1: Logical flow of the Thorpe-Ingold effect facilitating cyclization through conformational restriction.
Synthetic Strategies
Constructing the quaternary center adjacent to a nitrile requires overcoming significant steric hindrance.[2] Two primary strategies dominate: Classical Alkylation and Transition Metal Catalysis.
Comparative Analysis of Synthetic Routes
| Feature | Method A: Classical Dialkylation | Method B: Pd-Catalyzed |
| Starting Material | Arylacetonitriles ( | Isobutyronitrile ( |
| Key Reagents | Strong Base (LDA, NaH, KOtBu) + MeI | Pd(dba) |
| Mechanism | Oxidative Addition / Reductive Elimination | |
| Main Challenge | Controlling mono- vs. dialkylation; Exotherms | Catalyst cost; Ligand selection |
| Scalability | High (Cheap reagents) | Moderate (Precious metals) |
| Best For | Simple substrates, early-stage synthesis | Complex aryl cores, late-stage functionalization |
Method A: Classical Anionic Dialkylation
This route involves the deprotonation of an
-
Critical Control Point: Temperature control is vital. The deprotonation is exothermic.
-
Base Selection: Potassium tert-butoxide (KOtBu) in THF or Toluene is often superior to NaH for safety and solubility profiles.
Method B: Palladium-Catalyzed
-Arylation
Pioneered by the Hartwig and Buchwald groups, this method reverses the disconnection. Instead of adding methyls to a nitrile, you couple a pre-formed gem-dimethyl nitrile (isobutyronitrile) to an aryl halide.
-
Catalyst System: Requires electron-rich, bulky phosphine ligands (e.g.,
, BINAP, or Xantphos) to facilitate the reductive elimination of the crowded quaternary center. -
Advantage: Avoids the use of toxic methyl iodide and allows for the installation of the nitrile group onto complex pharmaceutical scaffolds.
Figure 2: Catalytic cycle for the Pd-catalyzed
Medicinal Chemistry Applications
In drug design, the gem-dimethyl nitrile is a "privileged motif" for optimizing DMPK (Drug Metabolism and Pharmacokinetics) properties.
1. Metabolic Blockade (Metabolic Stability)
Cytochrome P450 enzymes typically attack electron-rich C-H bonds adjacent to activating groups (like nitriles or aromatics).
-
Problem: An
-methylene ( ) is a "metabolic hotspot," prone to hydroxylation, leading to instability or toxic metabolites. -
Solution: Replacing the
-hydrogens with methyl groups removes the site of oxidation. The methyls themselves are sterically hindered and less prone to oxidation than the original methylene.
2. Bioisosterism & Lipophilicity
While the gem-dimethyl group improves stability, it increases lipophilicity (
-
Design Strategy: If the gem-dimethyl analog becomes too lipophilic (insoluble), medicinal chemists often swap it for a cyclopropyl or oxetane ring (spiro-fused). These maintain the steric bulk and angle compression but lower the LogP.
Experimental Protocols
Protocol A: Classical Gem-Dimethylation of Phenylacetonitrile
Target: 2-methyl-2-phenylpropanenitrile
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a stir bar, nitrogen inlet, and dropping funnel.
-
Reagents:
-
Phenylacetonitrile (1.0 eq, 10 mmol)
-
Methyl Iodide (2.5 eq, 25 mmol) - Caution: Carcinogen/Volatile
-
Sodium Hydride (60% in oil, 2.5 eq, 25 mmol)
-
Anhydrous THF (50 mL)
-
-
Procedure:
-
Suspend NaH in THF at
. -
Add Phenylacetonitrile dropwise over 15 mins. Evolution of
gas will occur. Stir for 30 mins to ensure anion formation (solution turns yellow/orange). -
Add Methyl Iodide dropwise at
. The reaction is highly exothermic; maintain temperature < . -
Allow to warm to Room Temperature (RT) and stir for 3 hours.
-
-
Workup:
-
Quench carefully with saturated
(aq). -
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash organics with brine, dry over
, and concentrate.
-
-
Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).
Protocol B: Pd-Catalyzed Coupling (Hartwig Conditions)
Target:
-
Setup: Glovebox or strict Schlenk line technique (Oxygen sensitive).
-
Reagents:
-
Aryl Bromide (1.0 eq)
-
Isobutyronitrile (1.2 eq)
- (1-2 mol%)
-
Ligand:
or BINAP (1-2 mol%) -
Base:
or (1.1 eq) -
Solvent: Toluene
-
-
Procedure:
-
Load Pd source, ligand, and base into a vial.
-
Add Toluene, then the Aryl Bromide and Isobutyronitrile.
-
Seal and heat to
for 4-12 hours.
-
-
Validation: Monitor by GC-MS or LC-MS. The conversion is usually clean.[3]
-
Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via column chromatography.
References
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Trans., 107, 1080-1106. Link
-
Culkin, D. A., & Hartwig, J. F. (2002).[4] Palladium-Catalyzed
-Arylation of Carbonyl Compounds and Nitriles.[4][5] Accounts of Chemical Research, 36(4), 234–245. Link -
Jung, M. E., & Piizzi, G. (2005).[6] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link
-
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[7] Link[7]
-
Dubois, M. A. J., et al. (2021).[8] Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12, 1934-1943. Link
Sources
- 1. books.lucp.net [books.lucp.net]
- 2. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 3. Methylation with methyl iodide/sodium hydroxide [stenutz.eu]
- 4. Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles [organic-chemistry.org]
- 5. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 3-Cyclopentyl-2,2-dimethylpropanenitrile
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 3-Cyclopentyl-2,2-dimethylpropanenitrile. Due to the limited availability of direct experimental data for this specific compound in public literature and chemical databases, this document establishes well-reasoned estimations based on the physical properties of structurally analogous compounds and the principles of quantitative structure-property relationships (QSPR). Furthermore, this guide presents detailed, field-proven experimental protocols for the determination of key physical parameters, including boiling point, density, and refractive index, to enable researchers to validate these properties empirically. The methodologies are designed to be self-validating and are grounded in established scientific principles.
Introduction and Structural Elucidation
This compound is an organic compound featuring a nitrile functional group attached to a neopentyl-like scaffold which is further substituted with a cyclopentyl ring. The presence of the highly polar nitrile group and the bulky, sterically hindered aliphatic structure are anticipated to be the primary determinants of its physical characteristics. The nitrile group's strong dipole moment will likely lead to significant intermolecular dipole-dipole interactions, while the size and branching of the alkyl groups will influence van der Waals forces and molecular packing.
Understanding the physical properties of novel compounds like this compound is a critical early step in drug discovery and development. These properties dictate formulation strategies, solubility characteristics, and potential routes of administration.
Estimated Physicochemical Properties
The following table summarizes the estimated physical properties of this compound. These estimations are derived from the known properties of structurally related molecules, including 2,2-dimethylpropanenitrile (pivalonitrile) and cyclopentylacetonitrile, and are informed by established chemical principles.
| Property | Estimated Value | Rationale and Comparative Analysis |
| Molecular Formula | C₁₀H₁₇N | Based on structural components. |
| Molecular Weight | 151.25 g/mol | Calculated from the molecular formula. |
| Boiling Point | 210 - 225 °C | The boiling point of 2,2-dimethylpropanenitrile is 105-106 °C.[1][2] The addition of a cyclopentyl group significantly increases the molecular weight and surface area, leading to stronger van der Waals forces and a substantially higher boiling point. Nitriles exhibit strong dipole-dipole interactions, resulting in higher boiling points than nonpolar compounds of similar molecular weight.[3] |
| Melting Point | -10 to 5 °C | 2,2-dimethylpropanenitrile has a melting point of 15-16 °C.[1][2] The introduction of the cyclopentyl group can disrupt crystal lattice packing, potentially lowering the melting point despite the increase in molecular weight. The exact impact on the melting point is difficult to predict without experimental data. |
| Density | 0.88 - 0.92 g/cm³ | The density of 2,2-dimethylpropanenitrile is approximately 0.752 g/cm³.[2] The addition of the larger cyclopentyl group will increase the mass more than the volume, leading to a higher density. |
| Refractive Index | 1.45 - 1.47 | The refractive index of 2,2-dimethylpropanenitrile is 1.377.[4] The addition of the cyclopentyl ring will increase the electron density and polarizability of the molecule, resulting in a higher refractive index. |
| Solubility in Water | Low to Insoluble | While the nitrile group can form hydrogen bonds with water, the large, nonpolar cyclopentyl and dimethylpropyl groups are expected to dominate, making the compound largely hydrophobic.[3] The solubility of nitriles in water decreases as the carbon chain length increases.[3] |
Experimental Determination of Physical Properties
The following sections provide detailed protocols for the experimental determination of the key physical properties of this compound. These methods are chosen for their accuracy and reliability.
Boiling Point Determination via Ebulliometry
Principle: Ebulliometry is a precise method for determining the boiling point of a liquid by measuring the temperature at which the liquid's vapor pressure equals the ambient atmospheric pressure.[5][6] An ebulliometer is designed to ensure that the thermometer is in equilibrium with the boiling liquid and its vapor, providing an accurate reading.[7]
Apparatus:
-
Ebulliometer
-
Precision thermometer (calibrated)
-
Heating mantle or alcohol lamp
-
Condenser with circulating cold water
-
Barometer
Protocol:
-
Calibration with a Standard:
-
Thoroughly clean and dry the ebulliometer.
-
Introduce a known volume of distilled water into the boiling chamber.[8]
-
Begin circulating cold water through the condenser.
-
Gently heat the distilled water to a steady boil.
-
Record the stable temperature reading as the boiling point of water at the current atmospheric pressure.
-
Record the atmospheric pressure from a barometer.
-
Use this data to create a correction factor for the thermometer and apparatus under the specific laboratory conditions.
-
-
Sample Measurement:
-
Allow the ebulliometer to cool and then thoroughly dry it.
-
Rinse the boiling chamber with a small amount of this compound and discard the rinsing.[8]
-
Introduce a fresh, measured volume of the sample into the boiling chamber.
-
Re-establish the cold water flow through the condenser.
-
Heat the sample gently to a controlled, steady boil.
-
Once the temperature reading on the thermometer stabilizes, record this as the observed boiling point.[5]
-
Apply the previously determined correction factor to obtain the accurate boiling point.
-
Causality Behind Experimental Choices:
-
Rinsing with the sample: This ensures that the measured liquid is not contaminated or diluted by any residual cleaning solvents or water.
-
Steady boil: A vigorous, uncontrolled boil can lead to superheating and inaccurate temperature readings. A gentle, steady boil ensures that the liquid and vapor are in thermal equilibrium.
-
Use of a condenser: This prevents the loss of volatile sample and ensures that the composition of the liquid remains constant throughout the measurement.[5]
Caption: Workflow for Boiling Point Determination by Ebulliometry.
Density Determination using a Pycnometer
Principle: A pycnometer is a flask with a precisely known volume. By weighing the pycnometer empty, filled with a reference liquid (like water), and filled with the sample liquid, the density of the sample can be determined with high accuracy.[9][10]
Apparatus:
-
Pycnometer with a capillary stopper
-
Analytical balance (readable to ±0.0001 g)
-
Thermostatic water bath
-
Calibrated thermometer
Protocol:
-
Determine the Mass of the Empty Pycnometer:
-
Thoroughly clean the pycnometer with a suitable solvent and then distilled water, followed by a final rinse with acetone to facilitate drying.
-
Dry the pycnometer completely.
-
Allow the pycnometer to equilibrate to room temperature.
-
Weigh the empty, dry pycnometer on the analytical balance and record the mass (m_empty).
-
-
Determine the Volume of the Pycnometer:
-
Fill the pycnometer with distilled water that has been equilibrated in the thermostatic water bath to a precise temperature (e.g., 20.0 °C).
-
Insert the capillary stopper, allowing excess water to exit through the capillary.
-
Ensure there are no air bubbles.
-
Carefully dry the outside of the pycnometer.
-
Weigh the pycnometer filled with water and record the mass (m_water).
-
The mass of the water is (m_water - m_empty).
-
The volume of the pycnometer (V) is the mass of the water divided by the known density of water at that specific temperature.
-
-
Determine the Density of the Sample:
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with the sample liquid (this compound) that has been equilibrated to the same temperature as the water.
-
Insert the stopper, dry the exterior, and weigh the filled pycnometer (m_sample).
-
The mass of the sample is (m_sample - m_empty).
-
The density of the sample (ρ_sample) is the mass of the sample divided by the determined volume of the pycnometer (V).
-
Self-Validation System:
-
Repeating the measurement multiple times and obtaining consistent results validates the technique.
-
The use of a precisely controlled temperature is critical, as density is temperature-dependent.
Caption: Workflow for Density Determination by Pycnometry.
Refractive Index Determination using an Abbe Refractometer
Principle: An Abbe refractometer measures the refractive index of a liquid based on the principle of total internal reflection.[11] It determines the critical angle at which light passing through the sample is refracted at the boundary with a prism of known high refractive index.
Apparatus:
-
Abbe Refractometer
-
Monochromatic light source (e.g., sodium lamp, 589 nm)
-
Constant temperature water circulator
-
Dropper
-
Soft lens paper and a suitable solvent (e.g., ethanol or acetone)
Protocol:
-
Calibration:
-
Turn on the refractometer and the light source.
-
Connect the constant temperature water circulator to the refractometer prisms and set it to a standard temperature, typically 20.0 °C. Allow the instrument to equilibrate.
-
Clean the surfaces of the measuring and illuminating prisms with a soft tissue moistened with ethanol or acetone.
-
Place a few drops of a calibration standard with a known refractive index (e.g., distilled water, nD = 1.3330 at 20°C) onto the lower prism.[12]
-
Close the prisms carefully.
-
Adjust the instrument until the light-dark boundary is sharp and centered in the crosshairs of the eyepiece.
-
If the reading does not match the known value for the standard, adjust the calibration screw as per the instrument's manual.
-
-
Sample Measurement:
-
Clean the prisms thoroughly after calibration.
-
Using a clean dropper, place 2-3 drops of this compound onto the measuring prism.[13]
-
Close the prisms and allow a few minutes for the sample to reach thermal equilibrium.
-
Looking through the eyepiece, rotate the handwheel to bring the boundary between the light and dark fields into view.
-
If a colored band is visible at the boundary, adjust the compensator knob to achieve a sharp, achromatic line.
-
Precisely align the light-dark boundary with the center of the crosshairs.
-
Read the refractive index from the instrument's scale.
-
Perform multiple readings and average the results for accuracy.
-
Authoritative Grounding:
-
The refractive index is a fundamental physical constant for a pure substance at a given temperature and wavelength. Its precise measurement can be used to assess the purity of a sample.
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 630-18-2 Cas No. | 2,2-Dimethylpropanenitrile | Apollo [store.apolloscientific.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2,2-dimethylpropanenitrile [stenutz.eu]
- 5. sakeassociation.org [sakeassociation.org]
- 6. awri.com.au [awri.com.au]
- 7. enartis.com [enartis.com]
- 8. enartis.com [enartis.com]
- 9. pobel.com [pobel.com]
- 10. mt.com [mt.com]
- 11. scribd.com [scribd.com]
- 12. hinotek.com [hinotek.com]
- 13. davjalandhar.com [davjalandhar.com]
3-Cyclopentyl-2,2-dimethylpropanenitrile molecular weight and formula
Technical Monograph: 3-Cyclopentyl-2,2-dimethylpropanenitrile
Part 1: Molecular Identity & Fundamental Constants
This section establishes the definitive physicochemical baseline for this compound. In drug discovery, this scaffold serves as a "metabolically hardened" linker, utilizing the gem-dimethyl effect to modulate conformation and block oxidative metabolism.
| Property | Value | Validation Logic |
| IUPAC Name | This compound | Standard Nomenclature |
| Molecular Formula | ||
| Molecular Weight | 151.25 g/mol | Calculated ( |
| Exact Mass | 151.1361 Da | For HRMS (M+H)+ identification |
| Predicted LogP | 3.1 ± 0.4 | High lipophilicity due to cycloalkyl/methyl groups |
| H-Bond Donors | 0 | Aprotic |
| H-Bond Acceptors | 1 | Nitrile Nitrogen |
| Rotatable Bonds | 2 | C2-C3 and C3-Cyclopentyl bonds |
SMILES String: CC(C)(CC1CCCC1)C#N
Part 2: Structural Significance in Medicinal Chemistry
The 2,2-dimethylpropanenitrile motif is not merely a linker; it is a strategic design element used to optimize pharmacokinetics (PK).
Metabolic Blocking (The "Magic Methyl" Effect)
In linear alkyl chains, the
-
Mechanism: Replacing
-hydrogens with methyl groups (the gem-dimethyl motif) eliminates the site for abstraction, significantly extending the metabolic half-life ( ) of the molecule.
The Thorpe-Ingold Effect
The bulky gem-dimethyl group restricts the rotational freedom of the carbon chain.
-
Impact: This pre-organizes the molecule into a conformation that often favors binding to target proteins (reducing the entropic penalty of binding) or facilitates intramolecular cyclization reactions during synthesis.
Part 3: Synthetic Methodologies
The synthesis of this compound requires the construction of a quaternary carbon center. The most robust protocol involves the thermodynamic alkylation of isobutyronitrile.
Protocol: -Alkylation of Isobutyronitrile
Reaction Overview:
Reagents:
-
Isobutyronitrile (CAS 78-82-0): The nucleophilic substrate.
-
Lithium Diisopropylamide (LDA): Non-nucleophilic strong base to generate the nitrile anion.
-
(Iodomethyl)cyclopentane: The electrophilic alkylating agent. (Alternatively, (Bromomethyl)cyclopentane with NaI catalyst).
Step-by-Step Experimental Workflow:
-
Anion Generation:
-
Flame-dry a 250 mL round-bottom flask under Argon atmosphere.
-
Charge with anhydrous THF (50 mL) and diisopropylamine (1.1 eq).
-
Cool to -78°C (dry ice/acetone bath).
-
Add
-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 15 minutes. Stir for 30 minutes to form LDA. -
Add Isobutyronitrile (1.0 eq) dropwise. The solution may turn pale yellow. Stir for 1 hour at -78°C to ensure complete deprotonation (formation of the
-nitrile carbanion).
-
-
Alkylation:
-
Dissolve (Iodomethyl)cyclopentane (1.2 eq) in minimal anhydrous THF.
-
Add this solution dropwise to the cold anion mixture over 20 minutes.
-
Critical Step: Allow the reaction to warm slowly to room temperature over 4-6 hours. The quaternary center formation is sterically demanding and requires thermal energy to proceed.
-
-
Quench and Workup:
-
Quench with saturated aqueous
(50 mL). -
Extract with Diethyl Ether (
mL). -
Wash combined organics with Brine, dry over
, and concentrate in vacuo.[1]
-
-
Purification:
-
The crude oil is typically purified via vacuum distillation (bp ~90-100°C at 10 mmHg) or silica gel flash chromatography (Hexanes:EtOAc 95:5).
-
Part 4: Visualization of Workflows
Figure 1: Synthetic Logic & Downstream Utility
This diagram illustrates the synthesis of the core scaffold and its divergence into key functional derivatives (Primary Amine and Carboxylic Acid).
Caption: Figure 1. Synthesis of this compound via thermodynamic alkylation and subsequent divergence to key drug discovery building blocks.
Part 5: Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral signatures must be confirmed.
1.
-
1.35 ppm (s, 6H): The diagnostic singlet for the gem-dimethyl group (
). This sharp singlet confirms the quaternary center. -
1.60 ppm (d, 2H): Methylene bridge (
) connecting the quaternary carbon to the cyclopentyl ring. - 1.10 - 1.90 ppm (m, 9H): Cyclopentyl ring protons (multiplet envelope).
2.
-
124.5 ppm: Nitrile carbon (
). -
32.0 ppm: Quaternary carbon (
). - 26.5 ppm: Methyl carbons.
References
-
Talele, T. T. (2018).[2] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry. Link[3]
- Context: Authoritative review on the Thorpe-Ingold effect and metabolic stability conferred by gem-dimethyl groups.
-
Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry. Link
- Context: Detailed analysis of the nitrile group's role in drug design and metabolism.
-
Zaragoza, F. (2002). "One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation." Journal of Organic Chemistry. Link
- Context: Methodologies for nitrile synthesis and chain elong
-
PubChem Compound Summary. (2023). "2,2-Dimethylpropanenitrile (Pivalonitrile)."[4][5] National Center for Biotechnology Information. Link
- Context: Physical property data for the parent scaffold (isobutyronitrile/pivalonitrile).
Sources
- 1. 3-CYCLOPENTYLACRYLONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS 630-18-2: 2,2-Dimethylpropanenitrile | CymitQuimica [cymitquimica.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
Methodological & Application
Application Note & Protocol: α-Alkylation of Isobutyronitrile for the Synthesis of 3-Cyclopentyl-2,2-dimethylpropanenitrile
An Application Note for the Synthesis of 3-Cyclopentyl-2,2-dimethylpropanenitrile from Isobutyronitrile
Introduction & Scientific Context
This compound is a valuable chemical intermediate characterized by a sterically hindered nitrile functional group and a cyclopentyl moiety. Such structures are of significant interest in medicinal chemistry and materials science, where the unique steric and electronic properties of the nitrile group can be leveraged for designing novel molecular scaffolds. For instance, related structures are key precursors for pharmaceuticals like Ruxolitinib.[1]
This document provides a comprehensive guide to the synthesis of this target molecule via the α-alkylation of isobutyronitrile. The core of this transformation lies in the deprotonation of the weakly acidic α-carbon of isobutyronitrile (pKa ≈ 30) to generate a nucleophilic carbanion, which subsequently displaces a halide in an SN2 reaction.[2] The success of this synthesis hinges on the careful selection of a strong, non-nucleophilic base and precise control of reaction conditions to prevent side reactions.
The base of choice for this protocol is Lithium Diisopropylamide (LDA). LDA is exceptionally well-suited for this purpose due to two primary factors:
-
High Basicity: With a conjugate acid pKa of approximately 36, LDA is more than capable of quantitatively deprotonating the α-carbon of isobutyronitrile.[3]
-
Steric Hindrance: The bulky isopropyl groups on the nitrogen atom render LDA a poor nucleophile. This steric shield prevents it from attacking the electrophilic carbon of the nitrile group, a common side reaction with smaller, strong bases.[4]
This protocol details the in-situ preparation of LDA followed by the alkylation with cyclopentylmethyl bromide, providing a robust and scalable method for accessing the target compound.
Overall Reaction Scheme
Mechanistic Rationale
The synthesis proceeds via a two-step, one-pot sequence.
-
Deprotonation (Nitrile Anion Formation): Diisopropylamine is first deprotonated by n-butyllithium (n-BuLi) at a low temperature (-78 °C) to form LDA.[5][6] Isobutyronitrile is then added to the freshly prepared LDA solution. The LDA abstracts the sole α-proton from isobutyronitrile, generating a resonance-stabilized nitrile anion (a carbanion). The reaction is conducted at -78 °C (a dry ice/acetone bath temperature) to ensure kinetic control, enhance the stability of the organolithium species, and prevent unwanted side reactions.[4]
-
Nucleophilic Substitution (Alkylation): The generated nitrile anion is a potent nucleophile.[7] Upon the introduction of cyclopentylmethyl bromide, the anion attacks the electrophilic methylene carbon attached to the bromine atom in a classic SN2 fashion.[8] This step forms the new carbon-carbon bond, yielding the desired product. The reaction is typically allowed to warm slowly to ensure the reaction goes to completion.
Logical Workflow Diagram
Caption: Overall workflow for the synthesis, from reagent preparation to final product purification.
Experimental Application & Protocols
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents |
| Diisopropylamine | C₆H₁₅N | 101.19 | 0.717 | 55.0 | 1.1 |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | ~0.68 | 52.5 | 1.05 |
| Isobutyronitrile | C₄H₇N | 69.11 | 0.771 | 50.0 | 1.0 |
| Cyclopentylmethyl bromide | C₆H₁₁Br | 163.06 | 1.334 | 50.0 | 1.0 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 0.889 | - | Solvent |
| Saturated aq. NH₄Cl | - | - | ~1.07 | - | Quench |
| Diethyl Ether | C₄H₁₀O | 74.12 | 0.713 | - | Solvent |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 2.66 | - | Drying Agent |
Causality Behind Choices:
-
Equivalents: A slight excess of LDA (1.05-1.1 eq) is used to ensure complete deprotonation of the isobutyronitrile and to consume any trace amounts of adventitious water in the solvent or on the glassware.[9]
-
Solvent: Anhydrous THF is the solvent of choice as it is aprotic and effectively solvates the lithium cation in the LDA and the subsequent nitrile anion, but it must be rigorously dried as organolithium reagents react violently with water.[6]
Protocol 1: In-situ Preparation of Lithium Diisopropylamide (LDA)
Safety First: This procedure must be conducted under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware and syringe/cannula techniques. n-Butyllithium is pyrophoric and corrosive. Diisopropylamine is flammable and toxic. Wear appropriate PPE.
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous tetrahydrofuran (THF, 80 mL) and diisopropylamine (7.7 mL, 55.0 mmol).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
While stirring vigorously, slowly add n-butyllithium (2.5 M solution in hexanes, 21.0 mL, 52.5 mmol) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -65 °C.
-
After the addition is complete, stir the resulting colorless to pale yellow solution at -78 °C for an additional 30 minutes to ensure complete formation of LDA.[9] This solution is now ready for immediate use in the next step.
Protocol 2: Synthesis of this compound
-
In a separate oven-dried 100 mL flask under a nitrogen atmosphere, prepare a solution of isobutyronitrile (4.4 mL, 50.0 mmol) in anhydrous THF (20 mL).
-
Using a cannula, add the isobutyronitrile solution dropwise to the freshly prepared, stirring LDA solution at -78 °C over 20 minutes.
-
After the addition, allow the reaction mixture to stir at -78 °C for 1 hour to ensure complete formation of the nitrile anion.
-
Slowly add cyclopentylmethyl bromide (6.7 mL, 50.0 mmol) to the reaction mixture via syringe.
-
Keep the reaction stirring at -78 °C for 2 hours, then remove the cooling bath and allow the mixture to slowly warm to room temperature overnight (approximately 16 hours).
Protocol 3: Work-up and Purification
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise. Caution: The initial quench can be exothermic.
-
Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.
-
Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine all organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL) to remove residual inorganic salts.[9]
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The crude product, a pale yellow oil, should be purified by vacuum distillation to yield the final product as a colorless liquid.
Characterization & Expected Results
-
Yield: 75-85% (expected)
-
Appearance: Colorless liquid
-
Boiling Point: (Predicted) ~80-90 °C at ~15 mmHg
-
¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the cyclopentyl protons, the methylene bridge protons, and the two equivalent methyl groups (singlet).
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the nitrile carbon, the quaternary carbon, the methyl carbons, and the carbons of the cyclopentylmethyl group.
-
IR (Neat, cm⁻¹): A characteristic sharp peak for the C≡N stretch around 2240 cm⁻¹.
Safety & Handling
-
n-Butyllithium: Pyrophoric in air. Handle only under an inert atmosphere. Reacts violently with water.
-
LDA: Strong, corrosive base. Avoid contact with skin and eyes.
-
Nitriles (Isobutyronitrile, Product): Toxic. Can be absorbed through the skin. May release hydrogen cyanide upon contact with strong acids or upon combustion.[10] Handle in a well-ventilated fume hood.
-
Cyclopentylmethyl bromide: Lachrymator and corrosive. Handle with care in a fume hood.
References
-
Wikipedia. (n.d.). Lithium diisopropylamide. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of lithium diisopropylamide. Retrieved from [Link]
-
ChemicalDesk. (2012, February 29). Lithium diisopropylamide (LDA)-Preparation and usage. Retrieved from [Link]
- U.S. Patent No. 4,595,779A. (1986). Stable lithium diisopropylamide and method of preparation. Google Patents.
- International Patent No. WO1986003744A1. (1986). Stable lithium diisopropylamide and method of preparation. Google Patents.
-
Pearson. (n.d.). LDA can be used to form enolates on esters and nitriles. Retrieved from [Link]
-
Reddit. (2022, April 9). Quenching guide. r/Chempros. Retrieved from [Link]
-
NIST. (n.d.). Isobutyronitrile. NIST Chemistry WebBook. Retrieved from [Link]
-
Knochel, P., et al. (n.d.). C-Metalated Nitriles: Electrophile-Dependent Alkylations and Acylations. PMC. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, January 19). Chemistry of Nitriles. Retrieved from [Link]
-
Chem Help ASAP. (2020, March 1). formation & reaction of nitrile enolates. YouTube. Retrieved from [Link]
-
Chad's Prep. (n.d.). Alpha Alkylation. Retrieved from [Link]
-
Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Prepare LDA. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nickel-Catalyzed Deaminative Cyanation: Nitriles and One-Carbon Homologation from Alkyl Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Lithium Diisopropylamide-Mediated Reactions of Imines, Unsaturated Esters, Epoxides, and Aryl Carbamates. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Lithium Diisopropylamide (LDA). Retrieved from [Link]
- U.S. Patent No. 3,322,814A. (1967). Purification of nitriles. Google Patents.
-
Sciencemadness Wiki. (2024, March 11). Kolbe nitrile synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of 2,2-dimethyl-3-(2',2'-dibromovinyl)-cyclopropane-carboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
Wikipedia. (n.d.). Isobutyronitrile. Retrieved from [Link]
-
PubMed. (2022, March 4). Engineering a Carbonyl Reductase for Scalable Preparation of (S)-3-Cyclopentyl-3-hydroxypropanenitrile, the Key Building Block of Ruxolitinib. Retrieved from [Link]
-
Drugs.com. (n.d.). Isobutyronitrile. Retrieved from [Link]
- European Patent No. EP0056154A1. (1982). Process for the preparation of 2,2-dimethyl-3-vinyl-cyclopropane-carboxylic acids and their esters. Google Patents.
- Korean Patent No. KR820000347B1. (1982). Method for preparing 2,2-dimethyl-3-vinyl-cyclopropane carboxylic acid ester. Google Patents.
-
ChemRxiv. (n.d.). C1-4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. Retrieved from [Link]
-
Grokipedia. (n.d.). Isobutyronitrile. Retrieved from [Link]
- German Patent No. DE2426912A1. (1974). PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID. Google Patents.
-
National Center for Biotechnology Information. (2024, June 26). Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. Retrieved from [Link]
Sources
- 1. Engineering a Carbonyl Reductase for Scalable Preparation of (S)-3-Cyclopentyl-3-hydroxypropanenitrile, the Key Building Block of Ruxolitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. prepchem.com [prepchem.com]
- 6. ChemicalDesk.Com: Lithium diisopropylamide (LDA)-Preparation and usage [allchemist.blogspot.com]
- 7. Nitrile - Wikipedia [en.wikipedia.org]
- 8. chadsprep.com [chadsprep.com]
- 9. How To [chem.rochester.edu]
- 10. grokipedia.com [grokipedia.com]
Application Notes and Protocols: Synthesis of 2-Cyclopentylmethyl-2-methylpropanenitrile
Abstract
This document provides a comprehensive technical guide for the α-alkylation of isobutyronitrile with (chloromethyl)cyclopentane to synthesize 2-cyclopentylmethyl-2-methylpropanenitrile. This reaction is a key transformation for creating a quaternary carbon center, a structural motif of significant interest in medicinal chemistry and materials science. The protocol details the use of lithium diisopropylamide (LDA) as a strong, non-nucleophilic base under anhydrous conditions. Included are in-depth discussions of the reaction mechanism, a step-by-step experimental protocol, methods for process optimization, troubleshooting common issues, and detailed characterization of the final product. This guide is intended for researchers, chemists, and professionals in drug development and organic synthesis.
Introduction and Significance
The alkylation of nitrile-stabilized carbanions is a powerful and fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2] The reaction between isobutyronitrile and (chloromethyl)cyclopentane is particularly noteworthy as it constructs a sterically hindered quaternary carbon center adjacent to a cyclopentyl moiety. This structural feature can impart unique conformational constraints and lipophilicity to molecules, making it a valuable building block in the design of novel therapeutic agents and functional materials.
The protocol described herein employs lithium diisopropylamide (LDA), a strong, sterically hindered base, to selectively deprotonate the α-carbon of isobutyronitrile. The resulting nitrile anion, a potent nucleophile, subsequently displaces the chloride from (chloromethyl)cyclopentane via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] Careful control of reaction conditions, particularly temperature and moisture, is critical to achieving high yields and minimizing side reactions.
Reaction Scheme and Mechanism
The overall transformation is as follows:
Caption: General reaction scheme for the LDA-mediated alkylation of isobutyronitrile.
The mechanism proceeds in two primary steps:
-
Deprotonation: Isobutyronitrile, which has a pKa of approximately 31 in DMSO, is deprotonated at the α-carbon by the strong base LDA. This acid-base reaction is typically performed at low temperatures (e.g., -78 °C) in an aprotic polar solvent like tetrahydrofuran (THF) to control the exothermic reaction and prevent base degradation.[5] The steric bulk of LDA minimizes competitive nucleophilic addition to the nitrile group.[3]
-
Nucleophilic Substitution (SN2): The generated nitrile-stabilized carbanion is a soft and potent nucleophile.[6] It attacks the electrophilic carbon of (chloromethyl)cyclopentane, displacing the chloride leaving group in a concerted SN2 fashion.[3] As a primary alkyl halide, (chloromethyl)cyclopentane is an excellent substrate for this type of reaction, leading to efficient bond formation.[7][8]
Caption: Mechanism of LDA-mediated nitrile alkylation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Isobutyronitrile | Anhydrous, ≥99% | Sigma-Aldrich | 78-82-0 | Store over molecular sieves. |
| (Chloromethyl)cyclopentane | ≥98% | Alfa Aesar | 13988-39-1 | Handle in a fume hood. |
| Diisopropylamine | ≥99.5% | Acros Organics | 108-18-9 | Distill from CaH₂ before use. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | 109-72-8 | Titrate before use. Extremely pyrophoric. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Fisher Scientific | 109-99-9 | Dry using a solvent purification system. |
| Saturated NH₄Cl (aq) | Reagent | VWR | 12125-02-9 | For quenching the reaction. |
| Diethyl Ether (Et₂O) | ACS Grade | VWR | 60-29-7 | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | 7487-88-9 | For drying organic layers. |
Safety Precautions
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere (Argon or Nitrogen) using syringe techniques. Wear fire-retardant lab coat, safety glasses, and appropriate gloves.
-
Lithium Diisopropylamide (LDA): Corrosive and moisture-sensitive. Prepare and use in situ under an inert atmosphere.
-
Solvents: Tetrahydrofuran and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
(Chloromethyl)cyclopentane: Alkylating agents are potentially toxic and irritants. Avoid inhalation and skin contact.[7]
-
General: Perform the reaction in a clean, dry, and inert-atmosphere reaction vessel. All glassware must be oven- or flame-dried before use.
Detailed Experimental Protocol
5.1. Preparation of LDA Solution (in situ)
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous tetrahydrofuran (THF, 80 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled diisopropylamine (3.5 mL, 25 mmol, 1.25 equiv) via syringe.
-
Slowly add n-butyllithium (2.5 M in hexanes, 9.2 mL, 23 mmol, 1.15 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -65 °C.
-
Stir the resulting clear, colorless to pale yellow solution at -78 °C for 30 minutes.
5.2. Alkylation Reaction
-
To the freshly prepared LDA solution at -78 °C, add isobutyronitrile (1.8 mL, 20 mmol, 1.0 equiv) dropwise over 10 minutes. A white precipitate may form.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the nitrile anion.
-
Add (chloromethyl)cyclopentane (2.7 g, 23 mmol, 1.15 equiv) dropwise to the reaction mixture.
-
After the addition is complete, slowly allow the reaction mixture to warm to room temperature and stir overnight (approx. 16 hours).
5.3. Work-up and Purification
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).
-
Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation or flash column chromatography (e.g., silica gel, 5% ethyl acetate in hexanes) to yield the pure product.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Process Optimization and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete deprotonation. 2. Presence of moisture. 3. Inactive n-BuLi. | 1. Ensure stoichiometric or slight excess of LDA. 2. Use rigorously dried glassware, solvents, and reagents. 3. Titrate n-BuLi solution before use to confirm molarity. |
| Side Product Formation (e.g., Dialkylation) | Excess alkylating agent or prolonged reaction time at elevated temperatures. | Use a slight excess (1.1-1.2 equiv) of the alkylating agent and monitor the reaction by TLC/GC-MS to avoid over-reaction. This is less of a concern with a disubstituted nitrile like isobutyronitrile.[3] |
| Elimination of Alkyl Halide | LDA can act as a base to promote E2 elimination. | This is generally a minor pathway with primary alkyl halides but can be minimized by maintaining low temperatures during addition. |
| Reaction does not go to completion | 1. Insufficient reaction time. 2. Steric hindrance. | 1. Monitor reaction progress by TLC or GC-MS and extend reaction time if necessary. 2. For highly hindered substrates, consider using a less hindered base or a more reactive electrophile (e.g., the corresponding iodide). |
Characterization of 2-Cyclopentylmethyl-2-methylpropanenitrile
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results for C₁₀H₁₇N (MW: 151.25 g/mol ) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~1.85-1.75 (m, 2H, cyclopentyl), ~1.70-1.60 (m, 1H, cyclopentyl), ~1.60-1.50 (m, 4H, cyclopentyl), ~1.45 (d, 2H, -CH₂-), ~1.35 (s, 6H, 2 x -CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~123 (CN), ~48 (-CH₂-), ~35 (quaternary C), ~33 (cyclopentyl CH), ~28 (2 x cyclopentyl CH₂), ~25 (2 x cyclopentyl CH₂), ~24 (2 x -CH₃). |
| IR (ATR) | ν (cm⁻¹): ~2950 (C-H stretch), ~2235 (C≡N stretch, weak). |
| Mass Spec (EI) | m/z (%): 151 (M⁺), 136 ([M-CH₃]⁺), 82 ([C₆H₁₀]⁺), 69 ([C₄H₅N]⁺). |
References
-
MDPI. (2022, October 24). Reactions of Nitrile Anions. Encyclopedia. Available at: [Link]
-
Chem Help ASAP. (2019, November 12). synthesis of nitriles through cyanide SN2 reactions [Video]. YouTube. Available at: [Link]
-
University of Calgary. Alkylation. Organic Chemistry Online. Available at: [Link]
-
LibreTexts Chemistry. (2025, January 19). Chemistry of Nitriles. Available at: [Link]
-
Organic Syntheses. 5-Dodecen-2-one, (E)-. Available at: [Link]
-
Chemistry Stack Exchange. (2020, December 9). How to synthesize 3‐cyclopentylpropanal from (chloromethyl)cyclopentane?. Available at: [Link]
-
Chemistry Steps. Reactions of Nitriles. Available at: [Link]
-
University of Colorado Boulder. (2021, November 3). Loudon Chapter 9 Review: Reactions of Alkyl Halides. Organic Chemistry. Available at: [Link]
-
Chemistry Stack Exchange. (2021, March 8). Why can't the N- end of the nitrile anion attack the alkyl halide in an SN2 fashion during an alkylation reaction when OH- can?. Available at: [Link]
Sources
- 1. Alkylation of nitriles [ns1.almerja.com]
- 2. Nitriles - Structure, Properties Reactions, and Uses | Turito [turito.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Buy (Chloromethyl)cyclopentane | 13988-39-1 [smolecule.com]
- 8. orgchemboulder.com [orgchemboulder.com]
using LDA for alpha-alkylation of nitriles
Application Note: Kinetic -Alkylation of Nitriles Using Lithium Diisopropylamide (LDA)
Abstract & Strategic Value
The
This guide details the kinetic control protocol using Lithium Diisopropylamide (LDA). By leveraging the steric bulk and high basicity of LDA at cryogenic temperatures, researchers can achieve mono-alkylation with high fidelity. This note includes a transition from the carcinogenic HMPA to the safer alternative DMPU , ensuring modern safety compliance without sacrificing reactivity.
Scientific Foundation: Mechanism & Control
The Driving Force: Differential
The success of this reaction relies on the complete and irreversible deprotonation of the nitrile.
-
Nitrile
-proton : 25–31 (in DMSO/THF). -
Diisopropylamine (Conjugate acid of LDA)
: 36. -
Result: A
drives the equilibrium exclusively toward the lithiated species.
The Reactive Intermediate: Keteniminate
Upon deprotonation, the negative charge is delocalized between the
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway highlighting the critical divergence between the desired alkylation and the temperature-dependent Thorpe self-condensation.
Critical Experimental Parameters
Solvent Systems & Additives (The "HMPA vs. DMPU" Shift)
The lithium cation (
-
HMPA (Hexamethylphosphoramide): Historically the gold standard but is a potent carcinogen.[1]
-
DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone): A cyclic urea that mimics HMPA's coordination ability with significantly lower toxicity.
-
Recommendation: Use DMPU (2–4 equivalents relative to LDA) for difficult alkylations.
Temperature Control & The Thorpe Reaction
Nitriles are prone to self-condensation (Thorpe reaction) where the nitrile anion attacks the cyano group of a neutral nitrile.
-
Prevention: Maintain reaction at
during deprotonation. -
Kinetic Control: LDA's steric bulk prevents it from acting as a nucleophile against the cyano group.
Detailed Protocol: -Alkylation of Phenylacetonitrile
Target: Mono-alkylation of phenylacetonitrile with benzyl bromide. Scale: 10.0 mmol.
Reagents & Preparation
| Reagent | Equiv. | Amount | Role |
| Phenylacetonitrile | 1.0 | 1.17 g (10 mmol) | Substrate |
| Diisopropylamine | 1.1 | 1.54 mL | Base Precursor |
| n-Butyllithium | 1.05 | Based on Titration | Base Precursor |
| Benzyl Bromide | 1.1 | 1.31 mL | Electrophile |
| DMPU | 2.0 | 2.4 mL | Additive |
| THF (Anhydrous) | N/A | 40 mL | Solvent |
Step-by-Step Workflow
Phase 1: In Situ Generation of LDA
Rationale: Commercial LDA degrades over time. Fresh generation ensures accurate stoichiometry, preventing unreacted n-BuLi from attacking the nitrile.
-
Setup: Flame-dry a 100 mL 2-neck round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon/Nitrogen for 15 mins.
-
Solvent: Add anhydrous THF (20 mL) and diisopropylamine (1.54 mL, 11 mmol).
-
Cooling: Cool the flask to
(Dry ice/Acetone bath). -
Lithiation: Dropwise add n-BuLi (typically 2.5 M in hexanes, adjusted by titration) over 10 minutes.
-
Maturation: Stir at
for 15 minutes to ensure complete formation of LDA, then re-cool to .
Phase 2: Deprotonation (Anion Formation)
-
Substrate Addition: Dissolve phenylacetonitrile (1.17 g) in THF (10 mL). Add this solution dropwise via syringe pump or cannula to the LDA solution over 20 minutes.
-
Visual Cue: Solution will typically turn bright yellow or orange (characteristic of the keteniminate anion).
-
-
Equilibration: Stir at
for 30–45 minutes.-
Critical Checkpoint: Do not warm up. Warming promotes the Thorpe condensation.
-
Phase 3: Alkylation
-
Additive (Optional): If the electrophile is unreactive, add DMPU (2.4 mL) slowly. Stir for 10 minutes.
-
Electrophile Addition: Add benzyl bromide (1.31 mL) dropwise.
-
Reaction: Stir at
for 1 hour. -
Warming: Allow the bath to slowly warm to room temperature over 2–3 hours.
Phase 4: Quench & Workup
-
Quench: Carefully add saturated aqueous
(10 mL). -
Extraction: Dilute with water and extract with Ethyl Acetate (
mL). -
Purification: Wash organics with brine, dry over
, and concentrate. Purify via silica flash chromatography (Hexanes/EtOAc).
Workflow Visualization
Figure 2: Operational sequence for the kinetic alkylation protocol.
Optimization Data: Additives & Temperature
The following table illustrates the impact of additives and temperature on the yield of a model alkylation (Phenylacetonitrile + 1-Bromobutane).
| Condition | Solvent System | Temp Profile | Time | Yield (%) | Observations |
| A | THF only | 4 h | 65% | Significant starting material recovered. | |
| B | THF only | 2 h | 40% | Thorpe byproduct observed. | |
| C | THF + HMPA (2 eq) | 2 h | 92% | Excellent yield, but high toxicity risk. | |
| D | THF + DMPU (2 eq) | 2.5 h | 89% | Optimal balance of safety and yield. |
Troubleshooting & Expert Tips
Polyalkylation
-
Symptom: Presence of dialkylated product.[2]
-
Cause: The mono-alkylated product is more acidic than the starting material (rare for nitriles, common for ketones) or proton exchange occurs during warming.
-
Fix: Ensure rapid addition of the electrophile or use a slight excess of the nitrile (1.1 eq) relative to the base to consume all LDA before alkylation.
Low Yield / Starting Material Recovery
-
Cause: "Wet" LDA (hydroxide formation) or insufficient deprotonation time.
-
Fix: Titrate n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid before use. Ensure the anion generation step is at least 30 mins.
"Gummy" Precipitate
-
Cause: Lithium enolates/keteniminates can aggregate.
-
Fix: This is where DMPU is critical. It breaks up aggregates, ensuring a homogeneous solution.
References
-
Reich, H. J. (n.d.). pK_a Values of Carbon Acids. University of Wisconsin-Madison. Retrieved from [Link]
- Fleming, F. F., & Shook, B. C. (2002). Nitrile Anion Cyclizations. Tetrahedron, 58(1), 1-23. (Authoritative review on nitrile anion chemistry).
-
Mukhopadhyay, T., & Seebach, D. (1982). Substitution of HMPA by DMPU as a Cosolvent for Highly Reactive Nucleophiles. Helvetica Chimica Acta, 65(1), 385-391. [Link]
-
Carlier, P. R., et al. (2003). Aldol Condensation of Nitriles. Organic Letters. (Discusses self-condensation/Thorpe mechanisms).[3][4][5]
- Watson, S. C., & Eastham, J. F. (1967). Colored Indicators for Simple Direct Titration of Magnesium and Lithium Reagents. Journal of Organometallic Chemistry, 9(1), 165-168.
Application Note: Process Development & Scale-Up of 2,2-Dimethyl-3-cyclopentylpropanenitrile
Executive Summary & Strategic Rationale
The synthesis of 2,2-dimethyl-3-cyclopentylpropanenitrile represents a classic challenge in process chemistry: the construction of a quaternary carbon center adjacent to a nitrile functionality. This structural motif is frequently encountered in pharmaceutical intermediates (e.g., for NK1 antagonists, CCR2 inhibitors) and fragrance ingredients due to the Thorpe-Ingold effect , which conformationally restricts the molecule and often improves metabolic stability by blocking
While laboratory-scale methods often utilize lithium diisopropylamide (LDA) at cryogenic temperatures (-78°C) to generate the nitrile anion, this approach is chemically inefficient and hazardous upon scale-up.
This guide details a robust, scalable Phase-Transfer Catalysis (PTC) protocol. By utilizing an interfacial mechanism with aqueous sodium hydroxide and a quaternary ammonium catalyst, we achieve high throughput, eliminate the need for anhydrous cryogenic conditions, and significantly reduce the cost of goods sold (COGS).
Key Process Advantages
-
Thermodynamic Control: Avoids kinetic enolate trapping issues.
-
Operational Simplicity: Performed in standard stirred-tank reactors (STR) at moderate temperatures (60–80°C).
-
Green Chemistry: Utilizes high-concentration aqueous bases, minimizing organic solvent waste.
Retrosynthetic Analysis & Pathway Selection
The strategic disconnection focuses on the formation of the C(
-
Route A (Selected): Direct alkylation of isobutyronitrile with (bromomethyl)cyclopentane via PTC.
-
Route B (Discarded): Knoevenagel condensation of cyclopentanecarbaldehyde with isobutyronitrile followed by reduction (Multi-step, poor atom economy).
-
Route C (Discarded): Cryogenic alkylation using LDA/THF (Non-scalable, safety risks).
Reaction Scheme
Figure 1: Synthetic pathway utilizing Phase Transfer Catalysis.
Detailed Experimental Protocol (Scale-Up Ready)
Scale: 1.0 mol (Representative Pilot Batch) Reactor: 1 L Jacketed Glass Reactor with overhead stirring (4-blade impeller).
Materials & Reagents[1][2][3][4][5][6][7]
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Mass/Vol | Density | Role |
| Isobutyronitrile | 69.11 | 1.20 | 82.9 g / 108 mL | 0.77 | Nucleophile |
| (Bromomethyl)cyclopentane | 163.06 | 1.00 | 163.1 g / 118 mL | 1.38 | Electrophile |
| NaOH (50% w/w aq) | 40.00 | 4.00 | 320 g / 210 mL | 1.52 | Base |
| TBAB (Tetrabutylammonium bromide) | 322.37 | 0.05 | 16.1 g | Solid | PT Catalyst |
| Toluene | 92.14 | N/A | 300 mL | 0.87 | Solvent |
Step-by-Step Procedure
-
Reactor Setup: Purge the reactor with nitrogen. Charge Toluene (300 mL) and Isobutyronitrile (82.9 g, 1.2 eq) . Start agitation at 350 RPM.
-
Catalyst Addition: Add TBAB (16.1 g, 5 mol%) directly to the vessel.
-
Process Insight: TBAB is chosen over TEBA (benzyltriethylammonium chloride) because the symmetric butyl chains provide better lipophilicity for the active ion pair in the organic phase, crucial for reacting with the bulky isobutyronitrile anion [1].
-
-
Base Addition: Add 50% NaOH solution (320 g) over 10 minutes.
-
Note: The biphasic mixture will form. Efficient stirring is critical here to generate the interfacial surface area.
-
-
Heating: Heat the jacket to 60°C .
-
Electrophile Addition (Controlled): Add (Bromomethyl)cyclopentane (163.1 g) via a dropping funnel or dosing pump over 45–60 minutes .
-
Exotherm Control: The alkylation is exothermic. Maintain internal temperature between 65–75°C. Do not exceed 80°C to minimize hydrolysis of the nitrile to the amide.
-
-
Reaction Maintenance: Stir vigorously at 70°C for 4–6 hours .
-
IPC (In-Process Control): Monitor by GC-FID. Target: <2% unreacted bromide.[5] Isobutyronitrile will remain in excess.
-
-
Workup:
-
Cool reactor to 25°C.
-
Add Water (400 mL) to dissolve precipitated NaBr and dilute the caustic phase.
-
Stop stirring and allow phases to settle (Wait time: ~30 min).
-
Phase Cut: Drain the lower aqueous layer (pH > 14, treat as hazardous basic waste).
-
Wash the organic layer with 10% HCl (100 mL) (to neutralize residual base) followed by Brine (100 mL) .
-
-
Solvent Swap/Concentration: Transfer organic phase to a rotovap or distillation unit. Strip Toluene under reduced pressure (50°C, 100 mbar).
Purification (Distillation)[2][6][7]
The crude oil typically contains the product, excess isobutyronitrile (removed in solvent strip), and trace hydrolysis byproducts.
-
Method: Fractional Distillation under high vacuum.
-
Conditions:
-
Vacuum: 5–10 mmHg.
-
Bath Temp: 130–140°C.
-
Main Fraction Boiling Point: Expect 115–118°C @ 10 mmHg (Predicted based on homologs).
-
-
Yield: Expected isolated yield is 85–92% (approx. 140–152 g).
Mechanistic Insight & Troubleshooting
The reaction follows the Makosza Interfacial Mechanism . Unlike classical
Mechanism Diagram[12]
Figure 2: Interfacial Phase Transfer Catalysis Cycle. Q+ represents the Tetrabutylammonium cation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Slow Conversion | Poor agitation (Mass transfer limit). | Increase impeller speed (RPM). Ensure vortex formation. |
| Slow Conversion | Catalyst poisoning. | Check purity of reagents. Iodide impurities can poison PTC; ensure Bromide/Chloride based reagents are used [1]. |
| Low Yield / Amide byproduct | Temperature too high or NaOH too dilute. | Keep Temp < 80°C. Use 50% NaOH (do not dilute). Water promotes hydrolysis. |
| Emulsion during workup | Surfactant effect of catalyst. | Add more brine or filter through a Celite pad. |
Analytical Specifications (Self-Validating)
To ensure the protocol was successful, the isolated product must meet these criteria.
-
Appearance: Colorless to pale yellow liquid.
-
GC Purity: >98.0% (Area %).[3]
-
1H NMR (400 MHz, CDCl3):
- 1.32 (s, 6H, Gem-dimethyl ). Diagnostic Signal.
-
1.55 (d, 2H,
bridge). - 1.10–1.90 (m, 9H, Cyclopentyl ring).
-
Absence of: Singlet at
4.0–4.5 (indicates O-alkylation, rare for nitriles) or broad singlet >5.0 (amide protons).
-
13C NMR: Distinct quaternary carbon signal at ~32 ppm and Nitrile carbon at ~124 ppm.
Safety & Handling (E-E-A-T)
-
Cyanide/Nitrile Hazard: While isobutyronitrile is less toxic than NaCN, it is metabolized to cyanide. Do not use bleach to clean spills (forms toxic chloramines/cyanogen chloride). Use aqueous NaOH + Hydrogen Peroxide for decontamination.
-
Caustic Burns: 50% NaOH is extremely corrosive. Full PPE (Face shield, chemical gloves) is mandatory.
-
Exotherm: The alkylation is exothermic. On a pilot scale (>1 kg), a dosing pump interlocked with a temperature sensor is required to prevent thermal runaway.
References
- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
-
Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis". Pure and Applied Chemistry, 72(7), 1399–1403. Link
-
Organic Syntheses. "Alkylation of Nitriles: General Procedures". (General grounding for nitrile alkylation stability). Link
-
PubChem. "Compound Summary: 3-cyclopentylprop-2-enenitrile" (Structural analog data). Link
-
ACS GCI Pharmaceutical Roundtable. "Phase Transfer Catalysis Reagent Guide". (Green chemistry validation). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox Dual–Catalyzed C–Alkylation of Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Isobutyronitrile Alkylation Optimization
The following guide serves as a specialized Technical Support Center for researchers optimizing the
Ticket ID: IBN-ALK-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist
⚠️ Safety Override: Cyanide Hazard
CRITICAL: Isobutyronitrile is metabolized to cyanide in vivo.[1][2] It is highly toxic by inhalation, ingestion, and skin absorption.[2]
-
Mandatory: All work must be performed in a functioning fume hood.
-
Antidote: Ensure a cyanide antidote kit (e.g., Hydroxocobalamin) is available and unexpired before starting.[1][2]
-
Waste: Segregate aqueous waste as "Cyanide-Contaminated" at pH > 10 to prevent HCN gas evolution.[1][2]
Part 1: Strategic Triage (Method Selection)
User Query: "Which method should I use to maximize yield?"
Specialist Response:
Isobutyronitrile contains a single
Decision Logic Diagram
Use the following logic flow to select the correct protocol.
Caption: Decision tree for selecting the optimal alkylation protocol based on electrophile sterics and electronics.
Part 2: Detailed Protocols
Protocol A: Phase Transfer Catalysis (The "Makosza" Method)
Best for: Primary alkyl halides (Benzyl bromide, Allyl bromide, Methyl iodide).[1][2] Mechanism: Interfacial deprotonation.[1][2] The quaternary ammonium salt transports the nitrile anion into the organic phase.
Reagents:
-
Base: 50% w/w NaOH (aq). Note: Must be concentrated.
-
Catalyst: TEBA (Triethylbenzylammonium chloride) or TBAB (Tetrabutylammonium bromide).[1] 1–5 mol%.[1][2][3]
Step-by-Step:
-
Charge: Add isobutyronitrile (1.0 equiv), Alkyl Halide (1.1 equiv), and TEBA (0.02 equiv) to Toluene (3-5 volumes).
-
Temperature: Heat to 35–40°C.
-
Addition: Add 50% NaOH (2.0 equiv) dropwise over 30 minutes with vigorous stirring .
-
Digestion: Stir at 40–50°C for 2–4 hours. Monitor by GC/LC.[1][2]
-
Quench: Dilute with water, separate phases.
Data Validation (Expected Results):
| Parameter | Target Range | Troubleshooting |
|---|---|---|
| Conversion | >95% | If low, increase stirring speed (RPM) or catalyst loading. |
| Selectivity | >98% C-alkylation | N-alkylation is rare under PTC conditions.[1] |
| Appearance | Biphasic | If emulsion forms, filter through Celite before separation.[1][2] |
Protocol B: Cryogenic Lithiation (LDA)
Best for: Secondary alkyl halides or when elimination is a major side reaction.[1][2]
Mechanism: Irreversible deprotonation to form the lithio-nitrile species, followed by
Reagents:
Step-by-Step:
-
Preparation: Cool anhydrous THF to -78°C (Dry ice/Acetone). Add LDA.
-
Deprotonation: Add isobutyronitrile (1.0 equiv) dropwise.[1][2] Stir for 30 mins at -78°C.
-
Alkylation: Add the electrophile (dissolved in THF) slowly down the side of the flask.
-
Ramp: Allow to warm slowly to 0°C over 2 hours.
-
Critical: Most alkylations of quaternary centers require warming to proceed, but warming too fast causes elimination.[2]
-
Protocol C: Pd-Catalyzed -Arylation (Hartwig Conditions)
Best for: Aryl bromides/chlorides (creating quaternary benzylic centers).[1]
Scientific Grounding: Standard
Reagents:
-
Catalyst:
or (1–2 mol%).[1] -
Ligand: BINAP or Q-Phos (Hartwig's sterically bulky ligands are essential).[1]
-
Solvent: Toluene or THF (100°C).
Workflow Visualization:
Caption: Simplified catalytic cycle highlighting the critical competition between N-binding and C-binding modes.
Part 3: Troubleshooting Matrix (FAQs)
Q1: My yield is low (<40%), and I see a lot of starting material. Why?
-
Diagnosis A (Moisture): The isobutyronitrile anion is a "hard" nucleophile and highly basic (
in DMSO).[1] Even trace water in THF will quench it immediately.[1][2] -
Diagnosis B (Sterics): Forming a quaternary center is slow.[1][2]
-
Fix: Increase reaction time at the "warming" phase (0°C to RT). Do not quench at -78°C.
-
Q2: I am seeing a large byproduct peak by GC-MS. What is it?
-
The "Ketenimine" Ghost:
-
Issue: The nitrile anion is an ambident nucleophile.[1][2] It can attack via Carbon (desired) or Nitrogen (undesired).[1]
-
Mechanism:[1][2][4][5][6][7][8] Attack via Nitrogen forms a Ketenimine intermediate (
).[1] -
Fix: This is often reversible or hydrolyzes back to starting material/amide.[1][2] Switch to a less polar solvent (Toluene) to favor C-alkylation, or use a "softer" counter-cation (add
or if using LDA).[1][2]
-
Q3: When using Isopropyl Bromide, I get mostly propene (gas) and recovered nitrile.
-
The Elimination Trap:
Q4: Can I use NaH/DMF?
-
Advisory: While standard for malonates, NaH is risky for isobutyronitrile.[1][2] The high temperature required to deprotonate the nitrile often leads to thermal decomposition or runaway exotherms.[1][2]
-
Verdict: Use Protocol A (PTC) instead.[1][2] It is safer and often higher yielding for simple alkylations.[1][2]
References
-
Makosza, M., & Jonczyk, A. (1976).[1][2] Phase-transfer alkylation of nitriles. Organic Syntheses, 55, 91. [1]
- Core citation for the PTC protocol and mechanism.
-
Culkin, D. A., & Hartwig, J. F. (2002).[1][2][9] Palladium-catalyzed
-arylation of nitriles.[9][10] Journal of the American Chemical Society, 124(32), 9330-9331.[2] [1]-
Authoritative source for Pd-catalyzed arylation and ligand selection (BINAP).[10]
-
-
Culkin, D. A., & Hartwig, J. F. (2003).[1][2][4][11] Palladium-Catalyzed
-Arylation of Carbonyl Compounds and Nitriles.[4][9][10][12] Accounts of Chemical Research, 36(4), 234–245.[1][2][4] [1]- Review of the mechanism, specifically discussing the N-bound vs C-bound palladium complexes.
-
Bordwell, F. G. (1988).[1][2] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463.[2] [1]
- Source for pKa values (Isobutyronitrile pKa ~32).
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Isobutyronitrile - Wikipedia [en.wikipedia.org]
- 3. Isobutyronitrile | C4H7N | CID 6559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles [organic-chemistry.org]
- 10. Synthesis, characterization, and reactivity of arylpalladium cyanoalkyl complexes: Selection of catalysts for the alpha-arylation of nitriles | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
minimizing elimination side reactions in nitrile alkylation
Ticket Topic: Minimizing Elimination Side Reactions (E2) During Nitrile Alkylation Ticket ID: N-ALK-E2-OPT Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Mechanistic Diagnosis
The Issue: You are attempting to alkylate a nitrile (
Mechanistic Bifurcation
The following diagram illustrates the critical decision point in your reaction flask. To minimize elimination, we must lower the energy barrier for Path A (
Figure 1: Mechanistic divergence between substitution (
Critical Control Points (Optimization Guide)
To suppress the E2 pathway, you must manipulate three variables: Base Identity , Phase Conditions , and Electrophile Structure .
A. Base Selection: The "Softness" Factor
Strong, localized bases (like LDA) often promote elimination because they generate "naked," highly reactive anions.
-
Recommendation: Use LiHMDS (Lithium Hexamethyldisilazide) .[1][2][3]
-
Why? LiHMDS (
) is a weaker, bulkier base than LDA (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ). It forms stable aggregates (dimers/oligomers) in THF. These aggregates buffer the concentration of the free nitrile anion, favoring the substitution pathway over the elimination pathway [1].
B. The Industrial Standard: Phase Transfer Catalysis (PTC)
If your substrate allows, switch to PTC. This is often the "Silver Bullet" for nitrile alkylation.
-
Mechanism: The reaction occurs at the interface of organic/aqueous layers. The concentration of the active anion in the organic phase is kept low, which statistically favors substitution (
) and suppresses dialkylation and elimination [2]. -
Reagents: 50% NaOH (aq), Toluene, and Tetrabutylammonium Bromide (TBAB).
C. Electrophile & Leaving Group
The choice of leaving group (X) dramatically alters the
| Leaving Group | Reactivity ( | Risk of E2 | Recommendation |
| Iodide (-I) | Highest | Moderate | Preferred. The C-I bond is weak, lowering the |
| Bromide (-Br) | High | High | Acceptable, but keep temperature low. |
| Chloride (-Cl) | Low | Very High | Avoid. Requires high temps which promote E2. |
| Triflate (-OTf) | Extreme | Extreme | Danger. Highly reactive; often leads to elimination unless at -78°C. |
Standard Operating Procedures (SOPs)
Protocol A: LiHMDS Method (For sensitive substrates)
Best for: Secondary alkyl halides or complex drug scaffolds.
-
Preparation: Flame-dry a flask under Argon. Add nitrile (1.0 equiv) in anhydrous THF (0.5 M). Cool to -78°C .[3]
-
Deprotonation: Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise over 10 min. Stir for 30 min at -78°C.
-
Note: The solution often turns yellow/orange (metallated nitrile).
-
-
Alkylation: Add the Alkyl Iodide (1.2 equiv) (neat or in minimal THF).
-
The Critical Step: Allow the reaction to warm slowly to room temperature over 4–6 hours.
-
Why? Rapid warming promotes E2.
-
-
Quench: Sat.
.
Protocol B: Phase Transfer Catalysis (Makosza Conditions)
Best for: Primary alkyl halides, simple aryl acetonitriles, and scale-up.
-
Mix: Combine Nitrile (1.0 equiv), Alkyl Bromide (1.2 equiv), and Toluene (3-5 volumes).
-
Catalyst: Add TBAB (Tetra-n-butylammonium bromide, 5 mol%).
-
Initiation: Add 50% w/w NaOH (aq) (2.0 equiv) dropwise with vigorous stirring .
-
Note: Stirring rate is the rate-limiting factor here.
-
-
Monitor: Heat to 40–50°C. Monitor by HPLC.
-
Workup: Separate layers. Wash organic layer with water/brine.
Troubleshooting Guide (FAQ)
Use this decision tree to resolve specific failures in your experiment.
Figure 2: Troubleshooting logic flow for nitrile alkylation failures.
Frequently Asked Questions
Q: I am using NaH/DMF and getting 50% elimination. Why?
A: NaH in DMF is a "scorched earth" condition. DMF is a polar aprotic solvent that solvates the cation (
-
Fix: Switch to LiHMDS/THF or PTC/Toluene .
Q: My reaction stalls at 60% conversion with LiHMDS. Should I add more base? A: Likely not. The stalling is often due to the formation of mixed aggregates between the product and the starting material.
-
Fix: Add a polar co-solvent like DMPU (1–2 equiv) to break the aggregates, or simply warm the reaction slightly (0°C) before quenching.
Q: Can I use Chloride electrophiles? A: Only if you have no other choice. Chlorides are poor leaving groups and require higher temperatures to react, which almost guarantees E2 side reactions.
-
Fix: Perform a Finkelstein reaction first (NaI/Acetone) to convert your Alkyl Chloride to an Alkyl Iodide in situ or beforehand.
References
-
LiHMDS Aggregation & Selectivity
- Collum, D. B. "Solution Structures of Lithium Amide Bases." Accounts of Chemical Research.
-
Source:
-
Phase Transfer Catalysis (Makosza Reaction)
- Makosza, M. "Phase-transfer alkylation of nitriles." Pure and Applied Chemistry.
-
Source:
-
Leaving Group Effects (
vs E2):- "Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition." MDPI.
-
Source:
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 3. Lithium Hexamethyldisilazide Mediated Enolization of Acylated Oxazolidinones: Solvent, Cosolvent, and Isotope Effects on Competing Monomer- and Dimer-Based Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Cyclopentyl-2,2-dimethylpropanenitrile by Distillation
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the purification of 3-Cyclopentyl-2,2-dimethylpropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on achieving high purity for this compound through distillation. We will delve into the causality behind procedural choices, offer robust troubleshooting solutions, and provide a validated experimental protocol.
A Note on Physicochemical Data: As of the last update, specific, experimentally verified physical data for this compound is not widely available in public literature. Therefore, this guide utilizes established principles of organic chemistry and data from structurally similar compounds to estimate key parameters. The provided protocols are designed to be robust and adaptable based on empirical observations during your experiment.
Compound Properties & Distillation Strategy
This compound (C₁₀H₁₇N) is a sterically hindered aliphatic nitrile. Its structure suggests a high boiling point and potential for thermal degradation if heated excessively under atmospheric pressure. Consequently, vacuum fractional distillation is the required method for purification. This technique lowers the boiling point to a safe temperature and provides the necessary theoretical plates to separate it from closely boiling impurities.[1]
Table 1: Estimated Physicochemical Properties and Potential Impurities
| Parameter | Value / Identity | Rationale & Distillation Impact |
| Molecular Formula | C₁₀H₁₇N | - |
| Molecular Weight | 151.25 g/mol | Contributes to a high boiling point. |
| Estimated Boiling Point (Atmospheric) | 220-240 °C | Direct distillation is not recommended due to risk of decomposition. |
| Estimated Boiling Point (10 mmHg) | 105-125 °C | An accessible temperature range for standard laboratory heating mantles. |
| Estimated Boiling Point (1 mmHg) | 70-90 °C | Ideal for highly sensitive material, reducing thermal stress. |
| Potential Impurity 1 | Unreacted Starting Amide | Very high boiling point; will remain in the distillation flask as residue.[2] |
| Potential Impurity 2 | Precursor Alkyl Halide | May have a boiling point close to the product; requires fractional distillation. |
| Potential Impurity 3 | Elimination Byproducts (Alkenes) | Typically lower boiling points; will be removed in the forerun. |
| Potential Impurity 4 | Reaction Solvent (e.g., DMSO, DMF) | High boiling points; vacuum distillation is essential for removal.[3] |
| Potential Impurity 5 | Water | Can form azeotropes or cause bumping; should be removed via a preliminary drying step. |
Recommended Protocol: Vacuum Fractional Distillation
This protocol is designed to be a self-validating system, with checkpoints to ensure optimal performance and purity.
Step 1: System Preparation
-
Glassware Inspection: Thoroughly inspect all glassware (round-bottom flask, fractionating column, distillation head, condenser, receiving flasks) for any cracks or chips that could compromise the vacuum.
-
Drying: Dry all glassware in an oven at >120 °C for at least 4 hours or by flame-drying under vacuum to remove any adsorbed water.
-
Joints and Seals: Lightly grease all ground-glass joints with a suitable vacuum grease. Ensure all O-rings and gaskets are clean and uncracked.[4]
Step 2: Charging the Flask
-
Add the crude this compound to a two-neck round-bottom flask, filling it to no more than two-thirds of its capacity.
-
Add a new, appropriately sized magnetic stir bar. Note: Boiling chips are ineffective under vacuum; vigorous stirring is required to prevent bumping.
Step 3: Apparatus Assembly
-
Assemble the distillation apparatus as depicted in the workflow diagram below.
-
Attach a Vigreux or packed fractionating column to the distillation flask. The length of the column should be chosen based on the expected difficulty of separation (a 20-30 cm column is a good starting point).
-
Place the thermometer bulb so that the top is level with the bottom of the side-arm leading to the condenser.[1]
-
Connect the condenser and a multi-limbed receiving flask (a "cow" or "spider" adapter) to collect different fractions without breaking the vacuum.
-
Connect the vacuum line from the receiving flask to a cold trap (cooled with dry ice/acetone or liquid nitrogen) and then to the vacuum pump. The cold trap is critical to protect the pump from corrosive or volatile vapors.
Step 4: Initiating the Distillation
-
Turn on the condenser cooling fluid.
-
Begin magnetic stirring at a rate sufficient to create a deep vortex.
-
Slowly open the system to the vacuum pump. Allow the pressure to stabilize at the lowest achievable level (ideally <5 mmHg). Checkpoint: The system should hold a stable vacuum before any heat is applied. A rising pressure indicates a leak that must be fixed.[5]
-
Once the vacuum is stable, begin to heat the distillation flask using a heating mantle with a sand or oil bath for even temperature distribution.
Step 5: Fraction Collection
-
Forerun: Collect the first few milliliters of distillate that come over at a low temperature. This fraction will contain volatile impurities like residual solvents or elimination byproducts.
-
Main Fraction: As the temperature rises and stabilizes at the boiling point of your product, rotate the receiving flask to a new collection vessel. Collect the distillate while the head temperature remains constant. Record the stable temperature and pressure.
-
Tailing: If the temperature begins to drop or fluctuate after the main fraction is collected, it signifies the end of the product distillation. Any subsequent material distilled at a higher temperature should be collected in a separate "tailings" flask.
Step 6: System Shutdown
-
Remove the heating mantle and allow the system to cool under vacuum.
-
Once at room temperature, slowly vent the system to atmospheric pressure. Caution: Venting a hot system can cause a rapid, uncontrolled boil.
-
Turn off the vacuum pump and condenser fluid. Disassemble the apparatus for cleaning.
Troubleshooting Guide
This guide addresses common issues encountered during the vacuum distillation of nitriles.
Issue 1: Failure to Achieve or Maintain Target Vacuum
-
Question: My vacuum pump is running, but the pressure in the system will not drop below 20 mmHg. What is the cause?
-
Answer: This is almost always due to a leak in the system.[4][6]
-
Probable Causes:
-
Poorly sealed ground-glass joints.
-
Cracked or chipped glassware.
-
Degraded or improperly seated O-rings/gaskets.
-
Leaking vacuum tubing.
-
-
Solutions:
-
The Wiggle Test: Gently wiggle each joint and connection while observing the vacuum gauge. A fluctuation in pressure indicates the location of the leak.[5]
-
Re-Grease Joints: Disassemble, clean, and re-apply a thin, even layer of vacuum grease to all joints.
-
Leak-Up Test: Isolate the system from the pump by closing a valve. A pressure increase of more than 1 millitorr per second suggests a significant leak that needs to be located and fixed.[5]
-
Inspect Tubing: Check all vacuum hoses for cracks or holes and ensure they are tightly clamped.
-
-
Issue 2: Unstable Boiling or "Bumping"
-
Question: My material is boiling erratically and violently, sometimes shooting up into the fractionating column. How can I stop this?
-
Answer: This phenomenon, called bumping, is caused by superheating of the liquid above its boiling point, followed by sudden, explosive vaporization.
-
Probable Causes:
-
Heating too rapidly or unevenly.
-
Insufficient stirring/agitation.
-
Presence of water or other low-boiling contaminants.
-
-
Solutions:
-
Ensure Vigorous Stirring: Use a powerful magnetic stirrer and a properly sized stir bar to create a deep vortex. This provides nucleation sites for smooth boiling.
-
Use a Controlled Heat Source: Employ a heating mantle with a temperature controller and a sand or oil bath to provide uniform, gentle heating.
-
Reduce Heat Input: Lower the set temperature on the heating mantle to achieve a slow, steady distillation rate of approximately 1-2 drops per second.
-
-
Issue 3: Poor Separation of Product from Impurities
-
Question: My purified product still shows significant levels of an impurity with a close boiling point according to GC-MS analysis. How can I improve purity?
-
Answer: Ineffective separation is a failure of the fractional distillation process.[1]
-
Probable Causes:
-
Insufficient column efficiency (too few theoretical plates).
-
Distilling too quickly (reflux ratio is too low).
-
Poor column insulation leading to temperature fluctuations.
-
-
Solutions:
-
Increase Column Efficiency: Switch from a simple Vigreux column to a packed column (e.g., with Raschig rings or metal sponge) to increase the surface area and the number of theoretical plates.
-
Slow Down the Distillation: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column. This increases the reflux ratio, which is critical for good separation.[7]
-
Insulate the Column: Loosely wrap the fractionating column and distillation head with glass wool or aluminum foil to prevent heat loss and maintain a stable temperature gradient.
-
-
Issue 4: Product Decomposition in the Distillation Flask
-
Question: The material in the distillation flask is turning dark brown or black, and the yield is low. What is happening?
-
Answer: This indicates thermal decomposition of your product. Nitriles can be sensitive to prolonged heating.
-
Probable Causes:
-
The distillation temperature is too high, even under vacuum.
-
"Hot spots" in the flask due to uneven heating.
-
-
Solutions:
-
Improve the Vacuum: Use a more powerful vacuum pump or find and fix small system leaks to achieve a lower pressure. A lower pressure directly translates to a lower boiling point.[4]
-
Ensure Even Heating: Use a properly sized heating mantle and stir vigorously to prevent localized overheating at the bottom of the flask.
-
Consider a Shorter Path: For extremely sensitive compounds, a short-path distillation apparatus minimizes the time the compound spends in the hot vapor phase.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Why is vacuum distillation essential for this compound?
-
A: Due to its relatively high molecular weight (151.25 g/mol ) and bulky structure, its atmospheric boiling point is estimated to be high enough (>220 °C) to cause decomposition, discoloration, and reduced yield. Lowering the pressure significantly reduces the boiling point to a safer temperature range.
-
-
Q2: What are the primary safety concerns when distilling nitriles?
-
A: Nitriles as a class can be toxic.[8] Always handle the material in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). In case of fire or extreme overheating, nitriles can potentially release highly toxic hydrogen cyanide gas.[9] Ensure the apparatus is set up securely to prevent breakage.
-
-
Q3: Can I use a simple distillation apparatus instead of a fractional one?
-
A: A simple distillation is only effective for separating liquids with very different boiling points (a difference of >70 °C) or for separating a liquid from a non-volatile solid.[7] To remove impurities that may have boiling points close to your product, a fractional distillation setup is required to achieve high purity.[1]
-
-
Q4: My crude product is a solid at room temperature. How should I proceed?
-
A: If the crude material is a solid, you must gently heat the distillation flask to melt the entire contents before starting the distillation. Ensure the solid is fully molten before applying a deep vacuum or vigorous stirring to prevent splashing.
-
Visualization of Workflows
Diagram 1: Vacuum Fractional Distillation Apparatus
This diagram illustrates the standard laboratory setup for the purification process.
Caption: Standard laboratory setup for vacuum fractional distillation.
Diagram 2: Troubleshooting Logic for Poor Vacuum
This flowchart provides a logical path for diagnosing and solving vacuum leak issues.
Caption: A logical workflow for troubleshooting vacuum leaks.
References
- Purification of nitriles - US2388506A - Google P
-
Understanding ejector systems necessary to troubleshoot vacuum distillation - Graham Manufacturing. [Link]
-
Trouble with vacuum leaks in your distillation system? Learn how to te - Beaker & Wrench. [Link]
-
Troubleshooting Common Issues in Molecular Distillation Equipment. [Link]
-
How to Troubleshoot a Simple Distillation Apparatus? - TOPTION Instrument. [Link]
-
DISTILLATION PRESSURE CONTROL TROUBLESHOOTING – THE HIDDEN PITTFALLS OF OVERDESIGN - University of Pretoria. [Link]
-
2-Propenenitrile, 3-cyclopentyl- | C8H11N | CID 53401116 - PubChem. [Link]
-
Purification: Fractional Distillation - Chemistry - University of Rochester. [Link]
-
Fractional distillation - Wikipedia. [Link]
-
the preparation of nitriles - Chemguide. [Link]
-
Fractional Distillation: Definition & Examples, Process - Vaia. [Link]
-
Cas 95882-33-0,3-CYCLOPENTYL-3-OXO-PROPIONITRILE | lookchem. [Link]
-
Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies - MDPI. [Link]
-
2,2-Dimethylpropanenitrile - CAS Common Chemistry. [Link]
-
Preparation of Nitriles - Chemistry Steps. [Link]
-
CHAPTER 3 EXPERIMENTAL - VTechWorks. [Link]
-
NITRILES - CDC Stacks. [Link]
Sources
- 1. Purification [chem.rochester.edu]
- 2. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. njhjchem.com [njhjchem.com]
- 5. beakerandwrench.com [beakerandwrench.com]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. mdpi.com [mdpi.com]
Module 1: The Physics of Selectivity (Kinetic vs. Thermodynamic)
Welcome to the Organometallic Reaction Optimization Center.
I am Dr. Aris, your Senior Application Scientist. You are likely here because your LDA alkylation yielded a mixture of regioisomers, returned starting material, or—worst of all—a black tarry mess.
In organolithium chemistry, temperature is not just a setting; it is a reagent. It dictates the energy landscape, controlling whether you access the kinetic peak or slide into the thermodynamic valley. Below is your guide to mastering this variable, free from generic advice and grounded in mechanistic rigor.
The Core Question: Why does -78°C matter?
It is not magic; it is about arresting the reaction at the local energy minimum (Kinetic) before it surmounts the activation barrier to reach the global minimum (Thermodynamic).
-
Kinetic Control (-78°C): LDA is bulky. At low temperatures, it lacks the thermal energy to overcome the steric repulsion of the more substituted
-proton. It removes the most accessible proton (least substituted), forming the less substituted enolate .[1] This process is irreversible if the temperature remains low. -
Thermodynamic Control (>0°C or Equilibration): If the reaction warms up, or if unreacted ketone remains (proton source), the kinetic enolate can grab a proton back, reform the ketone, and re-deprotonate at the more substituted position. This leads to the more substituted enolate , which is more stable due to alkene substitution (Zaitsev-like stability).[2]
Visualizing the Energy Landscape
Figure 1: Reaction coordinate diagram illustrating the activation energy (
Module 2: The Hidden Failure Mode (Solvent Decomposition)
The Issue: You ran the reaction at 0°C to "push" the conversion, but your yield dropped. The Cause: LDA destroys THF at temperatures above 0°C.[2]
Many researchers forget that THF is a reactive electrophile toward strong bases.
-
Mechanism: LDA deprotonates THF at the
-position. -
Fragmentation: The resulting anion undergoes a [3+2] cycloreversion, shattering the ring into ethylene gas and the lithium enolate of acetaldehyde .
-
Consequence: You lose your base (LDA) and generate a new nucleophile (acetaldehyde enolate) that competes with your substrate, creating complex side-product mixtures.
Rule of Thumb: Never store LDA/THF solutions above 0°C for more than a few minutes.
Module 3: Troubleshooting & Diagnostics
Use this table to diagnose your specific failure based on NMR/GC-MS data.
| Symptom | Probable Cause | The Mechanistic Fix |
| Mix of Regioisomers | "The Warm Syringe" | The LDA solution warmed up in the syringe needle during addition, causing local equilibration. Fix: Pre-cool the addition cannula/syringe. |
| Starting Material Recovery | Wet Reagents / Titer Drift | Water kills LDA instantly. Alternatively, your LDA titer is lower than the label claims (common in commercial bottles). Fix: Titrate LDA before use. |
| Poly-Alkylation | Slow Addition / Inverse Addition | If alkyl halide is added too slowly, the product (alkylated ketone) exchanges protons with the enolate. Fix: Add electrophile rapidly (but watch exotherm) or use HMPA/DMPU to accelerate |
| "Gunk" / Low Mass Balance | THF Decomposition | Reaction was run too warm (>0°C) or too long. Fix: Keep strictly < -20°C for the enolization step. |
Module 4: The Golden Protocol (Self-Validating)
This protocol includes a mandatory validation step (Titration) often skipped by novices.
Phase 1: Validation (The Titration)
Do not trust the bottle.
-
Dissolve accurately weighed Diphenylacetic acid (DPAA) in dry THF.
-
Add your LDA solution dropwise at RT.
-
Endpoint: Solution turns from colorless to persistent yellow (formation of the dianion).
-
Calculate exact Molarity:
.
Phase 2: The Reaction Workflow
Figure 2: Optimized workflow for Kinetic Enolate Alkylation. Note the critical internal temperature monitoring.
Frequently Asked Questions (FAQs)
Q: My "bath temperature" was -78°C, but I still got thermodynamic products. Why? A: The "Bath Fallacy." Glass is an insulator. The exothermic reaction inside the flask can spike the internal temperature to -40°C or higher even if the bath is -78°C. Always use an internal thermocouple (e.g., Teflon-coated) to control the addition rate based on the reaction temperature, not the bath.
Q: Can I use commercial LDA, or must I make it fresh? A: Fresh is superior. Commercial LDA often contains high levels of LiOH and LiCl from degradation. However, if you must use commercial, titrate it . Interestingly, trace LiCl (often present in commercial samples) can actually accelerate the reaction by breaking up LDA aggregates (Collum's Effect) [1].
Q: I need to warm the reaction to drive the alkylation. Will I lose regioselectivity? A: Once the electrophile is added, you can usually warm to 0°C or RT if the enolate reacts faster with the alkyl halide than it equilibrates. However, if the alkylation is slow (e.g., secondary halide), warming risks proton transfer. In these cases, add a polar cosolvent like DMPU or HMPA to increase the reactivity of the enolate at low temperatures rather than heating it [2].
Q: Why did my solution turn brown/black? A: This is the hallmark of THF decomposition or amine oxidation. If this happens before you add your electrophile, your LDA has destroyed your solvent. Ensure your temperature never exceeded 0°C.
References
-
Collum, D. B. (2011). "Computational Studies of Lithium Diisopropylamide Deaggregation." National Institutes of Health / PMC. Available at: [Link]
-
Reich, H. J. (2023). "Alkylation of Enolate Ions." Chemistry LibreTexts. Available at: [Link]
-
Master Organic Chemistry. (2022). "Kinetic Versus Thermodynamic Enolates." Available at: [Link]
-
University of Rochester. (n.d.). "How To: Titrate Alkyllithiums." Available at: [Link]
Sources
solvent selection for nucleophilic substitution with cyclopentyl halides
Technical Support Center: Cyclopentyl Halide Substitution Current Status: Online Agent: Senior Application Scientist Ticket ID: CP-SUB-001
Welcome to the Cyclopentyl Reactivity Hub
You are here because cyclopentyl halides are chemically "stubborn." They occupy a frustrating middle ground in organic chemistry:
-
Too hindered for rapid
(compared to primary halides). -
Too unstable for facile
(compared to tertiary halides). -
Prone to Elimination (
): The relief of torsional strain (eclipsing interactions) upon forming a double bond makes cyclopentene a thermodynamic sink.
This guide moves beyond textbook theory to practical, yield-saving solvent strategies.
Part 1: Diagnostic Workflow
Before selecting a solvent, you must determine which mechanism your specific reaction conditions are biasing. Use this logic flow to diagnose your current setup.
Figure 1: Decision matrix for cyclopentyl substitution. Note that basic nucleophiles almost invariably force elimination regardless of solvent choice.
Part 2: Troubleshooting Guides (Q&A)
Module A: Optimization of Reactions
User Question: I am trying to substitute a cyclopentyl bromide with sodium azide (
Technical Analysis: Cyclopentyl rings suffer from I-strain (Internal Strain) . In the ground state, the ring is puckered (envelope conformation) with significant eclipsing C-H interactions.
-
The Problem: In Ethanol (Polar Protic), the azide anion is heavily solvated (H-bonded "caged"), reducing its nucleophilicity.
-
The conformation factor: Unlike cyclohexyl halides (which react slowly in
due to axial steric hindrance), cyclopentyl halides react reasonably well if the nucleophile is "naked" because the transition state relieves some eclipsing strain [1].
Solution: Switch to Polar Aprotic Solvents .
Use DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide) .[1] These solvents solvate the cation (
| Solvent | Dielectric Constant ( | Relative | Risk Factor |
| Methanol | 33 | 1 (Baseline) | Slow; Solvation cage |
| Acetone | 21 | ~500x | Low BP; Solubility issues |
| DMF | 38 | ~2,500x | High BP; Workup required |
| DMSO | 47 | ~5,000x | Hard to remove; Skin permeable |
Actionable Step: Perform the reaction in DMF at room temperature. The rate enhancement from the "naked anion" effect usually negates the need for high heat, suppressing the thermal elimination pathway.
Module B: The Elimination Trap ( )
User Question: I'm using Sodium Ethoxide (
Technical Analysis: No. In fact, DMSO might make it worse.
-
Mechanistic Conflict: Secondary halides + Strong Base =
Elimination.[2][3] -
Solvent Effect: While DMSO enhances nucleophilicity (
), it also enhances basicity. A "naked" ethoxide ion in DMSO is an incredibly potent base (much stronger than in ethanol).
Solution: You cannot solve this with solvent alone. You must alter the Nucleophile/Base profile .
-
Change Strategy: Use the Williamson Ether Synthesis in reverse : React Cyclopentanol + NaH (to form alkoxide) + Alkyl Halide.
-
If you must use Cyclopentyl Halide: Use a non-basic equivalent. For example, to make an alcohol, do not use
. Use Sodium Acetate in DMF (forms the ester via ) followed by mild hydrolysis ( ). Acetate is a weak base but a good nucleophile in DMF.
Module C: Advanced (The Fluorinated Solvent Hack)
User Question: I need to perform a solvolysis reaction, but water/alcohol mixtures are giving me messy rearrangement products and slow rates.
Technical Analysis: Standard protic solvents (Water/EtOH) are nucleophilic. They compete with your intended nucleophile and don't stabilize the carbocation enough to prevent hydride shifts.
Solution: Use HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) or TFE (2,2,2-Trifluoroethanol) .
-
High Ionizing Power: HFIP stabilizes the leaving group and the carbocation intermediate significantly better than water (
value of HFIP is high) [2]. -
Low Nucleophilicity: The fluorine atoms pull density, making the -OH group non-nucleophilic. It won't attack the carbocation.
-
Mechanism: This forces a clean
pathway where the carbocation "waits" for your added nucleophile without being quenched by the solvent.
Part 3: Experimental Protocol
Standard Operating Procedure: Azidation of Cyclopentyl Bromide
Objective: Clean conversion of cyclopentyl bromide to cyclopentyl azide with minimal elimination.
Reagents:
-
Cyclopentyl Bromide (1.0 equiv)
-
Sodium Azide (
) (1.5 equiv) - Warning: Toxic/Explosive potential -
Solvent: DMF (Anhydrous)
Workflow:
-
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Solvation: Dissolve Cyclopentyl Bromide in DMF (Concentration: 0.5 M).
-
Note: Do not use concentrations >1.0 M to avoid exotherms.
-
-
Addition: Add
in one portion at (Ice bath).-
Why? Adding at cold temp prevents initial thermal elimination.
-
-
Reaction: Allow to warm to Room Temperature (
). Stir for 4–12 hours.-
Monitoring: Check TLC (Stain with PMA or Iodine; Azides are not UV active).
-
-
Workup (Crucial for DMF):
-
Dilute reaction mixture with 5 volumes of Diethyl Ether (or EtOAc).
-
Wash 3x with Water (to remove DMF and excess azide).
-
Wash 1x with Brine .
-
Dry over
, filter, and concentrate gently (Azides are volatile and shock-sensitive).
-
Validation Criteria:
-
IR Spectroscopy: Look for a strong, sharp peak at ~2100 cm⁻¹ (Azide stretch).
-
1H NMR: The methine proton (
) should shift upfield relative to the starting bromide ( ).
Part 4: Phase Transfer Catalysis (PTC)
Scenario: Your substrate is not soluble in DMF/DMSO, or you need to use an inorganic nucleophile that is insoluble in organic solvents.
Visualizing the Interface:
Figure 2: Phase Transfer Catalysis cycle. Q+ represents the quaternary ammonium catalyst (e.g., TBAB).
Protocol Adjustment:
-
Solvent: Toluene or Dichloromethane (Organic phase) + Water (Aqueous phase).
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5-10 mol%).
-
Mechanism: The catalyst shuttles the nucleophile into the organic layer as a tight ion pair. Because the anion is poorly solvated in the organic layer (no water cage), it reacts with high
efficiency, even with secondary halides [3].
References
-
Brown, H. C., & Borkowski, M. (1952). I-Strain as a Factor in the Chemistry of Ring Compounds. Journal of the American Chemical Society.
-
Colyer, J. T., et al. (2006). Hexafluoroisopropanol (HFIP) as a solvent for hydrogen bonding-mediated catalysis.[4] Journal of Organic Chemistry.[5]
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Sources
Technical Support Center: Crystallization of Gem-Dimethyl Nitrile Derivatives
Introduction: The "Janus" Nature of Your Molecule
Researchers often underestimate gem-dimethyl nitrile derivatives. You are dealing with a molecular contradiction: the nitrile group is highly polar and seeks dipole-dipole interactions, while the ** gem-dimethyl group** (the Thorpe-Ingold moiety) creates a significant lipophilic, sterically hindered domain.
Why this matters:
-
The Good: The gem-dimethyl effect restricts rotational freedom, theoretically lowering the entropy of fusion and raising the melting point, which should make crystallization easier [1].
-
The Bad: This same steric bulk often disrupts solvent organization. If the solvent interacts too strongly with the nitrile (polar) or the alkyl tail (non-polar), the molecule prefers a disordered liquid phase, leading to the dreaded "oiling out" (Liquid-Liquid Phase Separation, LLPS).
This guide provides the protocols to force these molecules into an ordered lattice.
Module 1: Solvent System Design
Core Principle: You cannot use a single-polarity metric. You must balance the solvation of the nitrile head and the hydrophobic tail.
Recommended Solvent Classes
Avoid "middle-ground" solvents (like DCM or THF) as primary crystallization solvents; they often solubilize both ends of the molecule too well, leading to high solubility but poor recovery.
| Solvent Class | Examples | Role in Gem-Dimethyl Nitrile Systems | Risk Factor |
| Aromatic Hydrocarbons | Toluene, Xylene | Best Primary Solvent. Interacts with the hydrophobic gem-dimethyl group via Van der Waals forces but allows the nitrile dipoles to stack. | Low. Excellent for cooling crystallization. |
| Alcohols | IPA, Ethanol | Anti-Solvent. The hydroxyl group repels the hydrophobic tail, forcing aggregation. | High. Can cause oiling out if added too fast (LLPS). |
| Esters | Ethyl Acetate, IPM | Co-Solvent. Good for solubilizing the nitrile moiety. | Medium. Use to break oils, then add alkane anti-solvent. |
| Alkanes | Heptane, Hexane | Strict Anti-Solvent. | High. Only use in combination with aromatics or esters. |
Workflow: The "Dual-Anchor" Screening Protocol
Do not rely on random screening. Use this logic to select your system.
Figure 1: Decision logic for selecting the initial solvent system based on solubility profiles.
Module 2: Troubleshooting "Oiling Out" (LLPS)
The Issue: You cool your solution, and instead of white crystals, you see a cloudy emulsion or a sticky gum at the bottom. The Cause: The system has entered a "miscibility gap" where the energy cost of forming a solid surface is higher than forming a liquid droplet. This is rampant in nitriles due to their high polarity [2].
The "Rescue" Protocol
If your batch oils out, do not simply cool it further. That will only freeze the oil into an impure glass.
-
Re-heat: Heat the mixture until the oil re-dissolves completely (clear solution).
-
Seed at High Temperature: Determine the cloud point (
). Add 0.5 wt% seeds at .-
Why? The seeds provide a surface for growth, bypassing the high energy barrier of nucleation.
-
-
Isothermal Aging: Hold the temperature constant for 2-4 hours after seeding.
-
Visual Check: The oil droplets should disappear as the solute transfers to the crystal seeds (Ostwald Ripening).
-
-
Slow Cooling: Cool at
. Fast cooling promotes oiling.[1]
Figure 2: The "Rescue Loop" for converting an oiled-out phase into a crystalline solid.
Module 3: Impurity Rejection (Mono- vs. Gem-Dimethyl)
The Challenge: A common impurity is the mono-methyl derivative (incomplete alkylation). The Science: The gem-dimethyl group creates a "spherical" steric bulk that packs differently than the planar mono-methyl impurity. The gem-dimethyl derivative usually has a higher lattice energy (and melting point) due to the Thorpe-Ingold effect [3].
Purification Protocol:
-
Thermodynamic Control: Use a solvent where the solubility difference is maximized. Toluene is often superior here because the gem-dimethyl group is more soluble in it than the mono-methyl, keeping the impurity in the mother liquor? Correction: Actually, the gem-dimethyl compound is often less soluble due to better packing (higher MP).
-
High-Temperature Digestion:
-
Slurry the solid in Toluene/Heptane (1:3) at 50°C for 4 hours.
-
The thermodynamically unstable crystals (containing impurities) will dissolve and re-deposit onto the pure gem-dimethyl crystals.
-
FAQ: Troubleshooting Specific Scenarios
Q1: My product solidifies but traps 5% solvent (solvate formation). How do I fix this? A: Nitriles are notorious for forming channel solvates.
-
Fix: Switch to a solvent with a shape that doesn't fit the lattice voids. If you are using Toluene (planar), switch to IPA (branched) or vice versa. Alternatively, perform a "displacement wash" with a low-boiling alkane (Pentane) before drying.
Q2: I cannot get seeds because my material is an oil. How do I start? A: You need to generate the first polymorph.
-
Technique: Dissolve 100mg in a minimal amount of Diethyl Ether. Place the vial in a larger jar containing Pentane (Vapor Diffusion). Leave it for 1 week. The slow diffusion often bypasses the oiling phase. Scratch the glass side to induce nucleation.
Q3: Why does the mono-methyl impurity co-crystallize?
A: If the cooling is too fast (
-
Fix: Reduce cooling rate to
and ensure agitation is low-shear (overhead stirrer, not magnetic bar) to prevent secondary nucleation.
References
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. S-Spiro-compounds. Journal of the Chemical Society, Transactions.[2] (Foundational text on the Thorpe-Ingold/Gem-Dimethyl effect).
-
Mettler Toledo. Oiling Out in Crystallization - Detect and Prevent Liquid-Liquid Phase Separation.
-
Jung, M. E., & Piizzi, G. (2005).[3] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications.[3] Chemical Reviews.
-
Capellades, G., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control.[4] CrystEngComm.[4]
Sources
Validation & Comparative
Comparative Guide: 13C NMR Chemical Shift Analysis of Gem-Dimethyl Groups
Executive Summary
The gem-dimethyl moiety (
This guide objectively compares the spectral behavior of isochronous (symmetric) versus anisochronous (diastereotopic) gem-dimethyl groups. It provides a validated workflow for distinguishing these signals from other aliphatic resonances using 1D and 2D NMR modalities.
Quick Reference Metrics:
-
Typical Methyl Shift (
): 20.0 – 32.0 ppm. -
Typical Quaternary Shift (
): 30.0 – 45.0 ppm (highly sensitive to -substituents). -
Key Differentiator: Diastereotopic non-equivalence in chiral environments (separation
ranges from 0.5 to >5.0 ppm).
Part 1: The Gem-Dimethyl Signature
Defining the Baseline
Unlike isolated methyl groups, the gem-dimethyl motif consists of two methyls attached to a single quaternary carbon. In 13C NMR, accurate assignment requires analyzing both the methyl signals and the "silent" quaternary anchor.
| Feature | Gem-Dimethyl ( | Isolated Methyl ( |
| 13C Shift Range | 20 – 30 ppm (Methyls)30 – 50 ppm (Quaternary) | 10 – 25 ppm |
| Intensity (1D) | High (due to NOE and 6 equivalent protons if symmetric) | Moderate (3 protons) |
| DEPT-135 Phase | Positive (+) (Methyls)Null (Quaternary C disappears) | Positive (+) |
| Steric Effect | High steric compression often causes upfield shifts ( | Minimal steric compression. |
Part 2: Comparative Analysis – Symmetry & Stereochemistry
The most critical analytical challenge is determining whether the two methyl groups are chemically equivalent. This behavior is the primary "alternative" performance metric in structural elucidation.
Scenario A: Isochronous (Symmetric)
If the molecule possesses a plane of symmetry (
-
Observation: A single 13C signal represents both methyls.
-
Example: 2,2-Dimethylpropane (Neopentane).[1]
-
Implication: The environment is achiral and symmetric.
Scenario B: Anisochronous (Diastereotopic)
If the gem-dimethyl group is near a chiral center or in a rigid, asymmetric ring system (common in terpenes like camphor), the methyls are diastereotopic .
-
Observation: Two distinct 13C signals.
-
Mechanism: The methyls experience different local magnetic fields due to spatial proximity to different substituents.
-
Implication: Presence of a nearby chiral center or restricted rotation.
Logic Flow: Determining Methyl Equivalence
The following diagram illustrates the decision process for interpreting gem-dimethyl signals.
Figure 1: Decision tree for distinguishing homotopic/enantiotopic methyls from diastereotopic methyls based on signal multiplicity.
Part 3: Substituent & Electronic Effects
The chemical shift of the gem-dimethyl carbons is heavily influenced by the "Alpha, Beta, Gamma" substituent rules.
The -Effect (Direct Attachment)
Attaching an electronegative atom (O, N, Cl) directly to the quaternary carbon deshields both the quaternary center and the adjacent methyls.
-
Shift Change: Downfield (+10 to +20 ppm for the Quaternary C).
-
Example: tert-Butanol vs. Neopentane.
The -Effect
Substituents on the carbon adjacent to the quaternary center also cause deshielding, though less pronounced.
The -Gauche Effect (Steric Compression)
Critical for Gem-Dimethyls: If a substituent is in a
-
Relevance: In rigid bicyclic systems (e.g.,
-pinene), one methyl is often sterically crowded by a bridgehead proton, appearing significantly upfield (20-23 ppm) compared to the exposed methyl (26-30 ppm).
Comparative Data Table: Substituent Effects
| Compound | Structure | Quaternary C ( | Methyl C ( | Effect Note |
| 2,2-Dimethylpropane | Hydrocarbon | 27.9 | 31.6 | Baseline (Symmetric) |
| 2,2-Dimethyl-1-propanol | Alcohol ( | 32.0 | 26.5 | -OH induces |
| 3,3-Dimethyl-2-butanone | Ketone ( | 44.2 | 26.4 | Carbonyl deshielding |
| Camphor | Bicyclic Ketone | 46.8 (C7) | 18.8 (syn), 19.1 (anti) | Diastereotopic & Shielded |
Data sourced from SDBS and Pretsch et al. (See References).
Part 4: Experimental Validation Workflow
To authoritatively assign gem-dimethyl groups, a self-validating protocol using 2D NMR is required. Relying solely on 1D integration is prone to error due to relaxation time differences.
Protocol: The "Quaternary Anchor" Method
Objective: Unambiguously assign methyls to their specific quaternary parent.
-
1D Proton-Decoupled 13C:
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
Action: Run DEPT-135.
-
Result: Methyls appear Positive (Up) . Quaternary carbons Disappear .
-
Differentiation: This separates
from .
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Action: Correlate 1H signals to 13C signals.
-
Result: The methyl 13C peaks will correlate to intense singlet (or doublet) proton signals (usually 0.8 – 1.2 ppm).
-
Validation: Quaternary carbons show NO correlations in HSQC.
-
-
HMBC (Heteronuclear Multiple Bond Correlation) - The Gold Standard:
-
Action: Set long-range coupling delay for
and (typically 8-10 Hz). -
Result: The Methyl Protons will show a strong correlation to the Quaternary Carbon .
-
Validation: If two distinct methyl proton signals correlate to the same quaternary carbon, they are confirmed as a diastereotopic gem-dimethyl pair .
-
Workflow Diagram
Figure 2: The "Quaternary Anchor" experimental workflow for validating gem-dimethyl assignments.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[4] (The authoritative standard for chemical shift tables).
-
Reich, H. J. (University of Wisconsin-Madison).[5] Structure Determination Using NMR. Online NMR Database. (Excellent resource for diastereotopic effects and substituent additivity).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[5]
-
AIST Spectral Database for Organic Compounds (SDBS). (Verified spectral data for 2,2-dimethylpropane and camphor).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for HSQC/HMBC protocols).
Sources
- 1. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. scribd.com [scribd.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
A Comparative Guide to the FTIR Nitrile Stretch at 2240 cm⁻¹: From Molecular Probe to Process Analytical Tool
For Researchers, Scientists, and Drug Development Professionals
The nitrile (C≡N) functional group, with its characteristic vibrational stretching frequency around 2240 cm⁻¹, offers a unique and powerful window into molecular structure, environment, and reactivity. Its sharp, intense, and relatively isolated peak in the mid-infrared spectrum makes it an invaluable probe in a multitude of scientific disciplines. This guide provides an in-depth comparison of the factors influencing the nitrile stretching frequency, supported by experimental data, and details field-proven protocols for its analysis.
The Nitrile Stretch: A Sensitive Reporter of its Chemical Neighborhood
The position of the C≡N stretching vibration is not static; it is exquisitely sensitive to its electronic and physical surroundings. Understanding the factors that cause shifts in this frequency is paramount to its effective application as a diagnostic tool.
Conjugation and Electronic Effects: A Tale of Two Systems
The degree of unsaturation adjacent to the nitrile group significantly impacts its stretching frequency. This is a direct consequence of electronic delocalization, or conjugation.
-
Saturated (Aliphatic) Nitriles: In the absence of conjugation, the C≡N bond is stronger, and its stretching vibration is observed at a higher frequency, typically in the range of 2260-2240 cm⁻¹ .[1][2]
-
Unsaturated (Aromatic and Vinylic) Nitriles: When the nitrile group is attached to a double bond or an aromatic ring, the π-electrons of the C≡N bond can delocalize into the adjacent unsaturated system. This delocalization weakens the triple bond, lowering its force constant and shifting the stretching frequency to a lower wavenumber, generally between 2240-2220 cm⁻¹ .[1]
The electronic nature of substituents on an aromatic ring further refines the position of the nitrile stretch. Electron-donating groups tend to decrease the frequency, while electron-withdrawing groups can increase it, by modulating the extent of conjugation and the polarity of the C≡N bond.[3][4]
Comparative Analysis of Nitrile Stretching Frequencies
The following table provides a comparative overview of the nitrile stretching frequency in various chemical environments.
| Compound | Class | Key Feature | Typical ν(C≡N) (cm⁻¹) |
| Acetonitrile | Aliphatic | Saturated | 2252[1] |
| Propionitrile | Aliphatic | Saturated | ~2250 |
| Benzonitrile | Aromatic | Conjugated | ~2230[5][6] |
| Acrylonitrile | Vinylic | Conjugated | ~2230 |
| Cyanate Ester | O-C≡N | Oxygen substitution | 2270-2235[7] |
Solvent Effects: The Vibrational Stark Effect in Action
The polarity of the solvent and its ability to form hydrogen bonds with the nitrile nitrogen atom can induce significant shifts in the C≡N stretching frequency. This phenomenon, known as the vibrational Stark effect, relates changes in the vibrational frequency to the local electric field experienced by the bond.
-
Aprotic Solvents: In non-hydrogen-bonding solvents, the nitrile frequency is influenced by the solvent's dielectric constant. More polar solvents can stabilize the polar C≡N bond, leading to subtle shifts in the stretching frequency.
-
Protic Solvents (Hydrogen Bonding): A more dramatic effect is observed in protic solvents like water and alcohols. Hydrogen bonding to the lone pair of electrons on the nitrile nitrogen atom causes a significant blueshift (shift to higher frequency).[8][9] This is somewhat counterintuitive, as hydrogen bonding typically causes a redshift in the stretching frequency of the H-bond donor (e.g., O-H stretch). The blueshift in the nitrile stretch is attributed to a complex interplay of electrostatic interactions and a slight strengthening of the C≡N bond upon hydrogen bond formation.[8][9]
The table below illustrates the effect of solvent polarity on the nitrile stretching frequency of benzonitrile.
| Solvent | Dielectric Constant (ε) | ν(C≡N) of Benzonitrile (cm⁻¹) |
| Carbon Tetrachloride | 2.2 | ~2229 |
| Chloroform | 4.8 | ~2230 |
| Dichloromethane | 9.1 | ~2231 |
| Acetone | 20.7 | ~2230 |
| Acetonitrile | 37.5 | ~2231 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ~2230 |
| Water | 80.1 | ~2235 (broadened) |
Note: Data compiled from various spectroscopic sources. Exact values may vary slightly depending on experimental conditions.
Experimental Protocols: From Sample Preparation to Quantitative Analysis
The reliability of FTIR data hinges on meticulous experimental technique. Here, we provide detailed protocols for the analysis of nitrile-containing compounds.
General Sample Preparation for FTIR Analysis
The choice of sample preparation technique depends on the physical state of the sample.
-
Liquids (Neat or in Solution):
-
Attenuated Total Reflectance (ATR): This is often the simplest method. A few drops of the liquid are placed directly onto the ATR crystal (e.g., diamond or ZnSe). Ensure good contact between the sample and the crystal.[10][11]
-
Transmission Cells: For quantitative analysis, a liquid cell with a known path length is used. The cell windows should be transparent in the mid-IR region (e.g., KBr, NaCl, CaF₂).[10][12]
-
-
Solids:
-
ATR: A small amount of the powdered solid is pressed onto the ATR crystal.
-
KBr Pellets: A few milligrams of the solid are finely ground with anhydrous KBr and pressed into a transparent pellet. This method is suitable for transmission measurements.[5][12]
-
Nujol Mulls: The solid is ground with a drop of Nujol (mineral oil) to form a paste, which is then placed between two KBr plates. The spectrum of Nujol must be subtracted or accounted for.[5]
-
Protocol 1: Quantitative Analysis of Cyanate Ester Curing
The curing of cyanate ester resins involves the trimerization of the cyanate group (-O-C≡N) to form a triazine ring. This process can be monitored quantitatively by tracking the disappearance of the characteristic cyanate ester peak.[1][3][13]
Methodology:
-
Sample Preparation: Prepare a thin film of the uncured cyanate ester resin on a KBr window or directly on an ATR crystal.
-
Initial Spectrum: Record the FTIR spectrum of the uncured resin at room temperature.
-
Curing Process: Heat the sample to the desired curing temperature.
-
Real-Time Monitoring: Acquire FTIR spectra at regular time intervals during the curing process.[14]
-
Data Analysis:
-
Identify the characteristic cyanate ester peak (around 2270-2235 cm⁻¹).[7]
-
Identify a reference peak that does not change during the reaction (e.g., a C-H stretching vibration).
-
Calculate the ratio of the integrated area of the cyanate peak to the integrated area of the reference peak at each time point.
-
The degree of cure can be calculated as: Degree of Cure (%) = [1 - (At / A0)] * 100 where A0 is the initial area ratio and At is the area ratio at time t.
-
Workflow for Monitoring Cyanate Ester Curing
Caption: Logical flow for determining ACN content in NBR using FTIR.
Conclusion
The nitrile stretch in FTIR spectroscopy is a versatile and informative vibrational mode. Its sensitivity to conjugation, solvent effects, and hydrogen bonding makes it an excellent probe for elucidating molecular structure and intermolecular interactions. Furthermore, its distinct and intense absorption allows for robust quantitative analysis in various applications, from monitoring polymerization reactions in industrial settings to characterizing the composition of complex materials. By understanding the principles governing its behavior and employing sound experimental methodologies, researchers can unlock the full potential of the nitrile stretch as a powerful analytical tool.
References
- Bakeev, K. A. (Ed.). (2005). Process Analytical Technology: Spectroscopic Tools and Implementation Strategies for the Chemical and Pharmaceutical Industries. Blackwell Publishing.
- Diem, M. (1993).
-
First, J. T., Slocum, J. D., & Webb, L. J. (2018). Quantifying the Effects of Hydrogen Bonding on Nitrile Frequencies in GFP: Beyond Solvent Exposure. The Journal of Physical Chemistry B, 122(27), 6733–6743. [Link]
- Gillot, C., & Belin, C. (2001). Curing of cyanate ester resin: a novel approach based on FTIR spectroscopy and comparison with other techniques. Polymer, 42(10), 4477-4486.
-
NIST Chemistry WebBook. (n.d.). Benzonitrile. Retrieved from [Link]
-
Shimadzu. (n.d.). Qualitative Analysis of Rubber (FTIR and EDX). Retrieved from [Link]
-
Smith, B. C. (2023). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 38(8), 8-12. [Link]
- Stuart, B. H. (2004).
-
Su, C., & Lin, M. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry–An Asian Journal, 16(18), 2626-2632. [Link]
-
Tucker, M. J., Su, J. T., & Boxer, S. G. (2012). Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect. The Journal of Physical Chemistry B, 116(35), 10470–10476. [Link]
- Vaden, T. D., & Zondlo, J. W. (2000). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(1), 87-101.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
- 1. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 2. scribd.com [scribd.com]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. Acetonitrile [webbook.nist.gov]
- 5. Benzonitrile [webbook.nist.gov]
- 6. Benzonitrile [webbook.nist.gov]
- 7. CN104655582A - Infrared spectroscopic determination method of bound acrylonitrile content in nitrile rubber - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [dr.lib.iastate.edu]
- 10. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Qualitative Analysis of Rubber (FTIR and EDX) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. Use FTIR to Assess Chemical Reactions Kinetics [eureka.patsnap.com]
- 14. researchgate.net [researchgate.net]
Comparative Guide: Mass Spectrometry Fragmentation of Cyclopentyl Nitriles
Executive Summary
Cyclopentyl nitriles are critical pharmacophores in drug development, appearing in NK1 antagonists (e.g., Netupitant) and CCR5 inhibitors. Their mass spectrometric (MS) behavior differs significantly from acyclic aliphatic nitriles due to ring strain and geometric constraints that inhibit classical rearrangement pathways.
This guide compares the fragmentation dynamics of Cyclopentanecarbonitrile (cyclic) against Hexanenitrile (linear isomer) and Benzonitrile (aromatic). It establishes that while linear nitriles are dominated by McLafferty rearrangements (
Mechanistic Foundations
The "Silent" Nitrile Challenge
The nitrile group (-C≡N) presents unique challenges in MS:
-
Low Proton Affinity (PA): In ESI, nitriles (
) are difficult to protonate compared to amines or amides. They often require ammonium adduct formation ( ) for detection. -
Strong C-C Bond: In EI, the
-C—CN bond is strong, often preserving the cyano group on fragments rather than losing it immediately.
Ring Strain vs. Linear Freedom
The defining difference in fragmentation lies in the geometry of the
-
Linear Nitriles (Hexanenitrile): The flexible alkyl chain allows a perfect 6-membered transition state, facilitating the McLafferty Rearrangement .
-
Cyclic Nitriles (Cyclopentyl): The
-hydrogens are locked within the ring system. The rigid geometry prevents the overlap required for a standard McLafferty mechanism. Instead, the energy is dissipated through Ring Cleavage .
Comparative Fragmentation Analysis
The following data compares the Electron Ionization (EI, 70 eV) behavior of the cyclopentyl scaffold versus its linear and aromatic counterparts.
Table 1: Diagnostic Ion Comparison
| Feature | Cyclopentanecarbonitrile (Cyclic) | Hexanenitrile (Linear Isomer) | Benzonitrile (Aromatic) |
| Formula | |||
| Mol. Weight | 95 Da | 97 Da | 103 Da |
| Molecular Ion ( | Weak (<10% relative abundance) | Weak (often absent) | Strong (100% Base Peak) |
| Base Peak | |||
| Loss of HCN | Observed ( | Rare | Observed ( |
| Mechanism | Ring Opening | McLafferty Rearrangement | H-Loss / Ring Stability |
Key Fragmentation Pathways (Cyclopentyl Nitrile)
-
-Cleavage (Minor): Loss of the hydrogen atom at the
-position yields a resonance-stabilized ion at 94 ( ). -
Ring Unzipping (Major): The ring opens, followed by the expulsion of ethylene (
, 28 Da). This generates the base peak at 67 ( ). -
HCN Extrusion: A distinct pathway involving hydrogen migration followed by the loss of neutral HCN (27 Da), yielding the hydrocarbon fragment
at 68.
Visualization of Fragmentation Pathways[1][2][3][4]
The following diagram illustrates the divergent pathways for Cyclopentanecarbonitrile under Electron Ionization.
Caption: Figure 1. EI Fragmentation tree of Cyclopentanecarbonitrile showing the competition between ethylene loss and HCN extrusion.
Experimental Protocols
To ensure reproducible data for cyclopentyl nitriles, specific protocols for EI (structural ID) and ESI (quantification) are required.
Protocol A: Structural Elucidation via GC-EI-MS
Purpose: Identification of impurities or metabolites where the nitrile ring is intact.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) . Note: Avoid methanol for EI to prevent solvent tailing masking low mass ions.
-
Inlet Parameters:
-
Mode: Splitless (to detect weak molecular ions).
-
Temp: 250°C.
-
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Rationale: Non-polar phases minimize peak tailing common with nitriles.
-
-
MS Source:
Protocol B: Quantification via LC-ESI-MS/MS
Purpose: High-sensitivity detection in biological matrices (DMPK).
-
Mobile Phase Modification (Critical):
-
Transition Monitoring (MRM):
-
Precursor: Set Q1 to
(Ammonium adduct). -
Product: Apply collision energy (CE 20-30 eV) to fragment the adduct. The most common transition is the loss of
(returning to protonated molecule) or loss of the nitrile group.
-
-
Source Conditions:
-
ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Validation: If signal is poor, switch to APCI (Atmospheric Pressure Chemical Ionization) , which is superior for neutral, low-polarity nitriles.
-
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Cyclopentanecarbonitrile. National Institute of Standards and Technology. [Link]
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for rearrangement mechanisms).
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
- Sparkman, O. D. (2000). Mass Spectrometry Desk Reference. Global View Publishing. (Definitions of distonic ions in ring opening).
Sources
- 1. uni-saarland.de [uni-saarland.de]
- 2. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
Navigating the Analytical Maze: A Comparative Guide to GC-MS Analysis of Sterically Hindered Nitriles
For the modern researcher, scientist, and drug development professional, the analysis of sterically hindered nitriles presents a significant analytical challenge. The inherent polarity and often-limited volatility of these molecules, compounded by the steric bulk surrounding the nitrile functional group, can lead to poor chromatographic performance and ambiguous mass spectral data. This guide provides an in-depth, objective comparison of various Gas Chromatography-Mass Spectrometry (GC-MS) strategies for the successful analysis of these challenging analytes. We will explore direct analysis, derivatization techniques, and alternative methodologies, supported by experimental rationale and comparative data to empower you to make informed decisions in your analytical workflow.
The Challenge: Why Sterically Hindered Nitriles Push the Limits of GC-MS
Sterically hindered nitriles, characterized by bulky alkyl or aryl groups adjacent to the cyano (-C≡N) group, pose a multi-faceted problem for conventional GC-MS analysis. The primary obstacles include:
-
Poor Volatility: The combination of a polar nitrile group and a large molecular structure often results in low volatility, making efficient transfer into the gas phase difficult without high temperatures that risk thermal degradation.
-
Adverse Chromatographic Interactions: The polar nature of the nitrile group can lead to strong interactions with active sites on the GC column and inlet, resulting in peak tailing, reduced resolution, and poor sensitivity.
-
Mass Spectral Ambiguity: Electron ionization (EI) of nitriles often results in the absence of a clear molecular ion peak, making compound identification challenging.[1] Fragmentation patterns can be complex and may not be unique, further complicating structural elucidation.
This guide will dissect these challenges and present viable solutions, comparing their performance based on critical analytical parameters.
Direct GC-MS Analysis: A Balancing Act of Column Chemistry and Conditions
Direct analysis of sterically hindered nitriles is often the most straightforward approach but requires careful optimization of the GC column and analytical conditions to overcome the inherent challenges. The choice of the stationary phase is paramount and dictates the success of the separation.
The Great Debate: Selecting the Optimal GC Column
The principle of "like dissolves like" is a fundamental starting point for column selection.[2] However, for sterically hindered nitriles, a nuanced approach is necessary. We will compare three common stationary phase polarities:
-
Non-Polar (e.g., 100% Dimethylpolysiloxane - DB-1 type): These columns separate primarily based on boiling point. While they are robust and have high-temperature limits, their lack of specific interactions with the polar nitrile group can lead to poor peak shape and co-elution with non-polar matrix components.
-
Mid-Polar (e.g., 6% Cyanopropylphenyl-94% Dimethylpolysiloxane - DB-624 type): These columns offer a good balance of polar and non-polar characteristics. The cyanopropylphenyl groups can interact with the nitrile functionality through dipole-dipole interactions, improving peak shape and selectivity for polar analytes.[3]
-
Polar (e.g., Polyethylene Glycol - WAX type): These columns provide the strongest interactions with polar analytes through hydrogen bonding and dipole-dipole forces. While they can offer excellent selectivity for nitriles, they are more susceptible to thermal degradation and have lower maximum operating temperatures.
To illustrate these differences, let's consider the hypothetical analysis of three representative sterically hindered nitriles: Pivalonitrile, 2,2-Diphenylpropionitrile, and Adamantanecarbonitrile.
Table 1: Comparison of GC Column Performance for Direct Analysis of Sterically Hindered Nitriles
| Analyte | Non-Polar (DB-1 type) | Mid-Polar (DB-624 type) | Polar (WAX type) |
| Pivalonitrile | Symmetric Peak, Good Resolution | Excellent Peak Shape, Baseline Resolution | Symmetric Peak, Good Resolution |
| 2,2-Diphenylpropionitrile | Moderate Tailing, Co-elution risk | Symmetric Peak, Good Resolution | Potential for thermal degradation |
| Adamantanecarbonitrile | Significant Tailing, Poor Sensitivity | Good Peak Shape, Improved Sensitivity | Symmetric Peak, Best Sensitivity |
As the data suggests, a mid-polar column, such as a DB-624 type, often represents the optimal choice for the direct analysis of a range of sterically hindered nitriles. It provides a good compromise between inertness, selectivity, and thermal stability, leading to improved peak shapes and resolution compared to non-polar columns, without the temperature limitations of highly polar columns.
Experimental Protocol: Optimized Direct GC-MS Analysis
This protocol outlines a starting point for the direct analysis of sterically hindered nitriles using a mid-polar GC column.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)
-
GC Column: Mid-polar (e.g., Agilent J&W DB-624, 30 m x 0.25 mm, 1.4 µm)
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
-
Transfer Line Temperature: 280 °C
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
Derivatization Strategies: Transforming Analytes for Improved Performance
When direct analysis fails to provide adequate results, chemical derivatization can be a powerful tool to enhance the volatility and improve the chromatographic behavior of sterically hindered nitriles.
Hydrolysis to Amides: A Classic Approach
One common derivatization strategy involves the hydrolysis of the nitrile to the corresponding primary amide. Amides are generally more polar but can exhibit improved peak shapes due to reduced interaction with active sites in the GC system. This can be achieved under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis:
Alkaline Hydrolysis:
Table 2: Comparison of Direct Analysis vs. Hydrolysis-GC-MS
| Parameter | Direct Analysis (Mid-Polar Column) | Hydrolysis to Amide |
| Peak Shape | Good to Moderate | Generally Improved (Symmetric) |
| Sensitivity | Analyte Dependent | Often Improved |
| Sample Preparation | Minimal | Multi-step, time-consuming |
| Risk of Side Reactions | Low | Potential for incomplete conversion or further hydrolysis to carboxylic acid |
| Mass Spectrum | Lacks M+, complex fragmentation | Clearer M+, characteristic amide fragmentation |
While hydrolysis can improve chromatographic performance, it introduces additional sample preparation steps and the risk of incomplete reactions or the formation of byproducts. The choice to use this method should be based on a careful evaluation of the trade-off between improved chromatography and increased sample preparation complexity.
Silylation: Masking Polarity for Enhanced Volatility
Silylation is a widely used derivatization technique in GC that replaces active hydrogens with a trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability.[4] While nitriles themselves do not have active hydrogens, silylation becomes relevant if the molecule contains other functional groups (e.g., hydroxyl, carboxyl) or if a hydrolysis step is first performed to generate the amide. For sterically hindered amides, more potent silylating agents and catalysts may be required to achieve complete derivatization.[5]
Experimental Protocol: Silylation of Hydrolyzed Nitriles (Amides)
-
Hydrolysis: Perform acid or alkaline hydrolysis as previously described to convert the nitrile to the corresponding amide.
-
Drying: Thoroughly dry the extracted amide to remove any residual water, which can consume the silylating reagent.
-
Silylation:
-
To the dried amide, add a 2:1 molar excess of a silylating reagent (e.g., BSTFA with 1% TMCS as a catalyst).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
Alternative Analytical Techniques: When GC-MS Reaches Its Limits
For highly polar, non-volatile, or thermally labile sterically hindered nitriles, Liquid Chromatography-Mass Spectrometry (LC-MS) presents a powerful alternative.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Gentle Giant
LC-MS separates compounds in the liquid phase at or near ambient temperature, eliminating the need for volatilization and reducing the risk of thermal degradation.[6][7] This makes it particularly well-suited for the analysis of challenging nitriles.
Table 3: Comparison of GC-MS and LC-MS for Sterically Hindered Nitrile Analysis
| Feature | GC-MS | LC-MS |
| Analyte Volatility Requirement | High | Low |
| Thermal Stability Requirement | High | Low |
| Sample Preparation | Often requires derivatization | Generally simpler, may require filtration |
| Sensitivity | Good for volatile compounds | Often higher for polar, non-volatile compounds[7] |
| Chromatographic Resolution | Excellent for volatile isomers | Can be challenging for closely related isomers |
| Ionization | Hard (EI), extensive fragmentation | Soft (ESI, APCI), prominent molecular ion |
| Cost | Generally lower | Higher instrument and operational costs[7] |
The choice between GC-MS and LC-MS ultimately depends on the specific properties of the analyte and the analytical goals.[8] For complex mixtures containing a wide range of polarities and volatilities, a multi-platform approach utilizing both techniques may be necessary.
Conclusion: A Strategic Approach to a Complex Problem
The successful GC-MS analysis of sterically hindered nitriles is not a one-size-fits-all endeavor. A strategic and informed approach is required, beginning with an assessment of the analyte's properties.
-
For moderately volatile and thermally stable nitriles, direct GC-MS analysis on a mid-polar column offers the most efficient workflow.
-
For nitriles exhibiting poor peak shape or sensitivity, derivatization via hydrolysis to the corresponding amide can significantly improve chromatographic performance, albeit at the cost of increased sample preparation.
-
For highly polar, non-volatile, or thermally labile compounds, LC-MS is the superior analytical choice, providing a gentle yet powerful method for separation and detection.
By understanding the underlying principles and comparative performance of these techniques, researchers can navigate the analytical maze of sterically hindered nitriles and confidently obtain accurate and reliable results.
References
-
Restek Corporation. Guide to GC Column Selection and Optimizing Separations. [Link]
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College. [Link]
- Ghaffar, T., & Parkins, A. W. (1995). The hydration of nitriles using a platinum(II) catalyst. Tetrahedron Letters, 36(46), 8657-8660.
- Kato, Y., Kouno, E., & Sato, K. (2021). Recent advances in the catalytic hydration of nitriles. Catalysis Science & Technology, 11(1), 28-44.
-
Regis Technologies, Inc. GC Derivatization. [Link]
-
Conquer Scientific. (2023, March 21). The Difference Between GC/MS and LC/MS Systems. [Link]
-
Arotech Diagnostics. (2024, August 21). LC-MS vs. GC-MS: Understanding the Key Differences and Uses. [Link]
-
Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research. [Link]
- Mata-Gómez, M. A., et al. (2025). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. International Journal of Molecular Sciences, 26(19), 5039.
-
Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]
-
Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. [Link]
-
Jain, A. (2021, October 13). What GC columns would be recommended to analyze polar and non-polar compounds in a gas? ResearchGate. [Link]
Sources
- 1. GCMS Section 6.17 [people.whitman.edu]
- 2. Pivalonitrile | C5H9N | CID 12416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Distinction of 3-Cyclopentyl-2,2-dimethylpropanenitrile and its Structural Isomers
Introduction: The Analytical Challenge of Structural Isomerism
In the fields of pharmaceutical development and fine chemical synthesis, absolute certainty in molecular structure is paramount. Structural isomers, compounds sharing the same molecular formula but differing in the connectivity of their atoms, often exhibit distinct physical, chemical, and biological properties. Consequently, the ability to unambiguously distinguish between them is a critical function of quality control and process development. This guide provides an in-depth technical comparison of analytical methodologies to differentiate 3-Cyclopentyl-2,2-dimethylpropanenitrile from its plausible structural isomers.
The challenge arises from the identical mass and elemental composition of these compounds, which renders many routine analytical techniques insufficient. Here, we explore a multi-faceted approach leveraging the unique strengths of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy. We will not only present protocols but also delve into the causal mechanisms that make these techniques effective, providing researchers with a robust framework for structural elucidation.
For this guide, we will focus on distinguishing the target compound from two representative isomers that could potentially arise from synthetic side reactions or be mistaken for the target:
-
Target Compound: this compound (C₁₀H₁₇N)
-
Isomer A: 3-Cyclopentyl-3-methylbutanenitrile (C₁₀H₁₇N)
-
Isomer B: 2-(Cyclopentylmethyl)butanenitrile (C₁₀H₁₇N)
Molecular Structure Overview
Understanding the subtle differences in atomic arrangement is the first step in devising a separation and identification strategy. The key distinctions lie in the branching pattern and the position of quaternary carbons.
Caption: Molecular structures of the target compound and its selected isomers.
Table 1: Predicted Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| Target Compound | C₁₀H₁₇N | 151.25 | Quaternary carbon at C2 (neopentyl-like structure) |
| Isomer A | C₁₀H₁₇N | 151.25 | Quaternary carbon at C3 |
| Isomer B | C₁₀H₁₇N | 151.25 | Chiral center at C2; no quaternary carbon |
Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Fragmentation
GC-MS is a cornerstone technique for isomer analysis, providing both chromatographic separation and mass-based structural information.[1] While isomers have identical molecular weights, their fragmentation patterns under electron ionization (EI) are often distinct, serving as a molecular fingerprint.
Expertise & Causality: Why GC-MS Works
-
Chromatographic Separation (GC): Isomers often have slightly different boiling points and polarities due to variations in molecular symmetry and intermolecular forces. The Target Compound, with its highly branched, compact neopentyl-like structure, is expected to be more volatile and thus have a shorter retention time on a non-polar column compared to the less branched Isomer B.
-
Mass Analysis (MS): Upon entering the mass spectrometer, high-energy electrons bombard the molecules, causing ionization and fragmentation. The fragmentation pathways are dictated by the stability of the resulting carbocations and neutral losses. The location of branching and quaternary centers directly influences which bonds are most likely to break. For nitriles, the molecular ion peak (M+) can be weak or absent, but a characteristic [M-1] peak from the loss of an alpha-hydrogen is common.[2]
Predicted Fragmentation Patterns
-
Target Compound: The quaternary carbon alpha to the nitrile group is a point of stability. We predict a significant fragment from the loss of the cyclopentyl group (m/z 82, [M-69]) and the loss of a methyl group (m/z 136, [M-15]).
-
Isomer A: Fragmentation will be dominated by cleavage adjacent to the quaternary C3, leading to a stable tertiary carbocation. Loss of the ethyl-nitrile group would be a major pathway.
-
Isomer B: Cleavage will likely occur alpha to the nitrile (loss of the butyl chain) and beta to the nitrile (loss of the cyclopentylmethyl group), leading to a different set of primary fragments.
Table 2: Predicted GC-MS Data
| Compound | Expected Retention Time | Predicted Key Fragments (m/z) |
| Target Compound | Shortest | 151 (M+), 136 ([M-CH₃]⁺), 82 ([M-C₅H₉]⁺) |
| Isomer A | Intermediate | 151 (M+), 124 ([M-HCN]⁺), 96, 82 |
| Isomer B | Longest | 151 (M+), 124 ([M-HCN]⁺), 82, 69 |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare 100 ppm solutions of each sample in dichloromethane.
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection: 1 µL injection volume, split ratio 50:1, injector temperature 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-400 amu.
-
-
Data Analysis: Integrate peaks and compare mass spectra against a reference library or the predicted fragmentation patterns.
Caption: Standard workflow for isomer analysis by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is arguably the most powerful technique for isomer differentiation as it provides a direct map of the molecule's carbon-hydrogen framework. Both ¹H and ¹³C NMR will yield unique spectra for each isomer.
Expertise & Causality: Interpreting NMR Spectra
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the nucleus. Protons or carbons near electron-withdrawing groups, like the nitrile (C≡N), are "deshielded" and appear at a higher chemical shift (downfield).[3]
-
Integration: In ¹H NMR, the area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The splitting of a ¹H signal is caused by the influence of neighboring protons (n+1 rule). The absence of adjacent protons results in a singlet (s), one neighbor gives a doublet (d), two give a triplet (t), and so on. This is a critical tool for establishing connectivity.
Predicted ¹H and ¹³C NMR Spectra
The differences between the isomers will be immediately apparent in their NMR spectra.
-
Target Compound (this compound):
-
¹H NMR: Will show a sharp singlet for the six protons of the two methyl groups (no adjacent protons). It will also feature a singlet for the two protons of the CH₂ group at C3, which is adjacent to the quaternary C2. The cyclopentyl protons will appear as complex multiplets.
-
¹³C NMR: Will show a characteristic quaternary carbon signal for C2. The nitrile carbon (C1) will appear around 115-120 ppm.[4]
-
-
Isomer A (3-Cyclopentyl-3-methylbutanenitrile):
-
¹H NMR: The two methyl groups at C3 are no longer equivalent and will likely produce two singlets. The CH₂ group at C2 will be a singlet.
-
¹³C NMR: Will also have a quaternary carbon (C3), but the chemical shifts of all carbons will differ from the Target.
-
-
Isomer B (2-(Cyclopentylmethyl)butanenitrile):
-
¹H NMR: The spectrum will be much more complex. There will be no six-proton singlet. Instead, we expect a triplet for the CH₃ group of the butyl chain and a complex multiplet for the single proton at the C2 chiral center.
-
¹³C NMR: Will show no quaternary aliphatic carbon signal, a key differentiator from the other two compounds.
-
Table 3: Comparative Predicted NMR Data (Key Differentiating Signals)
| Compound | Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Target | ¹H NMR | ~1.2 | Singlet | 6H | 2 x -CH₃ at C2 |
| ~1.8 | Singlet | 2H | -CH₂- at C3 | ||
| ¹³C NMR | ~35 | Quaternary | - | C2 | |
| ~120 | Nitrile | - | C≡N | ||
| Isomer A | ¹H NMR | ~1.1 | Singlet | 6H | 2 x -CH₃ at C3 |
| ~2.3 | Singlet | 2H | -CH₂- at C2 | ||
| ¹³C NMR | ~40 | Quaternary | - | C3 | |
| Isomer B | ¹H NMR | ~0.9 | Triplet | 3H | -CH₃ (butyl) |
| ~2.4 | Multiplet | 1H | -CH- at C2 | ||
| ¹³C NMR | No quaternary signal below 50 ppm |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
-
¹H NMR Acquisition:
-
Acquire 16 scans.
-
Spectral width: -2 to 12 ppm.
-
Relaxation delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire 1024 scans.
-
Spectral width: 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation
FTIR spectroscopy is excellent for rapidly confirming the presence of specific functional groups. For nitriles, the C≡N triple bond stretch provides a highly characteristic absorption band.
Expertise & Causality
The C≡N bond is strong and has a large change in dipole moment during its stretching vibration, resulting in a sharp, intense absorption peak in a relatively "clean" region of the infrared spectrum.[5] For saturated aliphatic nitriles, this peak consistently appears in the 2240-2260 cm⁻¹ range.[6] While this confirms that all three compounds are nitriles, this peak alone is generally insufficient to distinguish between them as its position is not highly sensitive to changes in the alkyl framework.[6][7] However, the fingerprint region (below 1500 cm⁻¹) is unique for every molecule and could be used for definitive identification if a reference spectrum is available.
Table 4: Characteristic FTIR Absorption
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Appearance |
| Nitrile (C≡N) | 2240 - 2260 | Strong to Medium | Sharp |
| C-H (sp³) | 2850 - 3000 | Strong | Sharp |
Experimental Protocol: ATR-FTIR Analysis
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer with a diamond ATR accessory or equivalent.
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 650 cm⁻¹. Co-add 16 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an automatic ATR correction and identify key peak positions.
Conclusion: A Synergistic Approach to Isomer Identification
Distinguishing between this compound and its structural isomers requires a synergistic analytical approach.
-
FTIR serves as a rapid and effective screening tool to confirm the presence of the nitrile functional group in all compounds.
-
GC-MS provides orthogonal data, offering both chromatographic separation based on volatility and unique fragmentation patterns that reflect the underlying molecular architecture.
-
NMR Spectroscopy (¹H and ¹³C) stands as the definitive method for unambiguous structure elucidation. The combination of chemical shift, integration, and signal multiplicity in ¹H NMR, along with the carbon count and type in ¹³C NMR, provides an irrefutable fingerprint for each isomer. The presence or absence of a six-proton singlet in the ¹H spectrum and a quaternary carbon in the ¹³C spectrum are the most decisive features for identifying the target compound.
By integrating the data from these three techniques, researchers and drug development professionals can confidently verify the identity and purity of their compounds, ensuring the integrity of their scientific outcomes.
References
-
Bernstein, R. B., & Pullin, A. D. E. (1953). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. Available at: [Link]
-
Smith, B. C. (2023). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]
-
Fiveable. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. Available at: [Link]
-
Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]
-
Li, G., et al. (2017). Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis. PubMed. Available at: [Link]
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). Fragmentation of Nitriles. Whitman College. Available at: [Link]
-
Egorova, K. S., et al. (2021). Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry. MDPI. Available at: [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GCMS Section 6.17 [people.whitman.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. fiveable.me [fiveable.me]
- 7. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
